molecular formula C4H11NO2P+ B8434279 1-Amino-2-methylpropylphosphinic acid

1-Amino-2-methylpropylphosphinic acid

Cat. No.: B8434279
M. Wt: 136.11 g/mol
InChI Key: MGBXWVDRWFILKG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-methylpropylphosphinic acid is a useful research compound. Its molecular formula is C4H11NO2P+ and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-2-methylpropylphosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-methylpropylphosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H11NO2P+

Molecular Weight

136.11 g/mol

IUPAC Name

(1-amino-2-methylpropyl)-hydroxy-oxophosphanium

InChI

InChI=1S/C4H10NO2P/c1-3(2)4(5)8(6)7/h3-4H,5H2,1-2H3/p+1

InChI Key

MGBXWVDRWFILKG-UHFFFAOYSA-O

Canonical SMILES

CC(C)C(N)[P+](=O)O

Origin of Product

United States

Foundational & Exploratory

Biological Activity of Valine Phosphinic Acid Analogues in Metalloprotease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the application of valine-derived phosphinic acid analogues in metalloprotease inhibition. It is designed for immediate application in drug discovery workflows, prioritizing mechanistic clarity, reproducible protocols, and authoritative data.

Technical Whitepaper | Version 1.0

Executive Summary: The Transition State Advantage

Metalloproteases (MMPs, Aminopeptidases) drive critical pathologies, from tumor metastasis to hypertension. The challenge in targeting these enzymes lies not in binding affinity, but in selectivity and catalytic inertness .

Valine phosphinic acid analogues represent a "privileged scaffold" in medicinal chemistry. Unlike standard chelators (e.g., hydroxamates) that often suffer from poor selectivity and metabolic instability, phosphinic peptides act as Transition State Analogues (TSAs) . They do not merely block the active site; they mimic the high-energy tetrahedral intermediate of peptide bond hydrolysis.[1]

Key Technical Insight: The phosphinic group (


) is isosteric and isoelectronic with the tetrahedral gem-diolate transition state. This allows the analogue to "trick" the enzyme into tight binding (

often in the low nanomolar range) without undergoing hydrolysis.

Mechanistic Architecture: The Zinc Trap

The biological activity of these analogues is governed by their ability to coordinate the catalytic Zinc ion (


) within the enzyme's active site.
Structural Logic
  • Zinc Coordination: The phosphinic oxygen atoms coordinate the active site

    
     in a bidentate or monodentate manner, displacing the catalytic water molecule.
    
  • Hydrogen Bonding: The P-O group accepts a hydrogen bond from the catalytic glutamate (e.g., Glu143 in thermolysin-like proteases), further stabilizing the complex.

  • Side Chain Recognition:

    • P1 Position (Valine): In Valine analogues, the isopropyl side chain occupies the S1 hydrophobic pocket.

    • P1' Position: The "prime" side residues provide critical selectivity filters (e.g., distinguishing MMP-2 from MMP-9).

Mechanism of Action Diagram

The following diagram illustrates the "Zinc Trap" mechanism, contrasting the substrate ground state with the inhibitor-bound state.

MOA cluster_0 Interaction Logic Enzyme Metalloprotease (Active Site Zn++) TS Transition State (Tetrahedral Gem-Diolate) Enzyme->TS Catalysis Complex Enzyme-Inhibitor Complex (Dead-End Inhibition) Enzyme->Complex Binding Substrate Natural Peptide (Amide Bond) Substrate->TS Hydrolysis Inhibitor Valine Phosphinic Analogue (Tetrahedral Phosphorus) Inhibitor->TS Mimicry Inhibitor->Complex Chelation (Zn++) Details 1. Phosphinyl O -> Zn++ (Coordination) 2. P=O -> Glu (H-Bond) 3. Val Sidechain -> S1 Pocket (Hydrophobic)

Caption: Schematic of the transition state mimicry mechanism. The phosphinic analogue intercepts the enzyme by structurally mimicking the transient catalytic intermediate.[1][2][3][4]

Structural Classes & Biological Activity[2][5]

Valine phosphinic analogues are typically deployed in two configurations:

  • Valine at P1: Targeting aminopeptidases (e.g., APN) that cleave N-terminal neutral residues.

  • Valine at P1': Targeting endopeptidases (e.g., MMPs) where Valine is the residue C-terminal to the scissile bond (e.g., Collagen cleavage sites).

Comparative Activity Data (Selected Analogues)

The following table summarizes the inhibitory potency (


 or 

) of phosphinic pseudopeptides containing Valine or related isosteres against key metalloprotease targets.
Compound StructureTarget EnzymePosition of ValinePotency (

/

)
Selectivity Profile
Gly-

[PO

CH

]-Val-Pro
MMP-2 (Gelatinase A)P1'

nM
>100x vs MMP-1
Gly-

[PO

CH

]-Val-Pro
MMP-9 (Gelatinase B)P1'

nM
High selectivity
Val-

[PO

CH

]-Phe
Aminopeptidase N (APN)P1

nM
Moderate vs LAP
hPhe-P[CH

]-Val
Aminopeptidase NP1'

nM
High Potency

Note:


[PO

CH

] denotes the replacement of the amide bond (-CONH-) with the phosphinic methylene isostere.
Structure-Activity Relationship (SAR) Insights
  • Stereochemistry is Critical: For MMP inhibition, the

    
    -configuration at the P1' side chain (Valine) is often preferred to match the natural 
    
    
    
    -amino acid substrate geometry in the S1' pocket.
  • P1' Selectivity: In MMP-13 inhibitors, extending the P1' Valine side chain to larger aromatic groups often increases potency, but Valine remains optimal for MMP-2/9 selectivity due to the specific size constraints of their S1' pockets.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed with built-in validation steps.

Protocol: Enzymatic Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol determines the


 of a valine phosphinic analogue against MMP-2.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl

    
    , 150 mM NaCl, 0.05% Brij-35 (detergent prevents aggregation).
    
  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH

    
     (Fluorogenic MMP substrate).
    
  • Enzyme: Recombinant human MMP-2 (activated).

Workflow:

  • Enzyme Activation: Incubate pro-MMP-2 with APMA (1 mM) for 1 hr at 37°C.

  • Inhibitor Dilution: Prepare 10-point serial dilution of the Valine phosphinic analogue in DMSO (Final DMSO < 1%).

  • Pre-Incubation (Critical Step): Incubate Enzyme + Inhibitor for 30 minutes at 25°C. Why? Phosphinic inhibitors are often "slow-binding." Immediate substrate addition can lead to underestimation of potency.

  • Reaction Initiation: Add Substrate (

    
     final).
    
  • Kinetic Read: Monitor fluorescence (

    
    ) every 30 seconds for 20 minutes.
    
  • Validation:

    • Z' Factor: Must be > 0.5 for the plate.

    • Control: Include Timestatin or GM6001 as a positive control.

Assay Validation Workflow Diagram

AssayProtocol cluster_validation Quality Control Gates Start Start: Reagent Prep Activation Enzyme Activation (APMA, 37°C, 1h) Start->Activation PreInc Pre-Incubation (Enzyme + Inhibitor) 30 min @ 25°C Activation->PreInc Dilution Inhibitor Serial Dilution (10-point, DMSO) Dilution->PreInc Substrate Add Fluorogenic Substrate (Initiate Reaction) PreInc->Substrate Read Kinetic Read (Ex328/Em393, 20 min) Substrate->Read Analysis Data Analysis (Fit to Morrison Equation) Read->Analysis Gate1 Linearity Check (r² > 0.95) Read->Gate1 Gate2 Z' Factor > 0.5 Analysis->Gate2

Caption: Step-by-step workflow for the FRET-based enzymatic inhibition assay, highlighting the critical pre-incubation step for slow-binding inhibitors.

Synthesis Strategy (Brief)

The construction of the Valine phosphinic scaffold typically involves a Michael-type addition .

  • Phosphonylation: Reaction of hypophosphorous acid with an imine (derived from Valine aldehyde) or direct addition of a phosphinic synthon to a Valine-acrylate acceptor.

  • Peptide Coupling: The resulting phosphinic acid is coupled to the P1' fragment using mild activation (e.g., EDC/HOBt) to avoid racemization.

  • Deprotection: Final removal of ester protecting groups (e.g., using TMSBr) to reveal the active phosphinic acid moiety.

Future Perspectives & Therapeutic Potential

  • Selectivity: The next generation of Valine phosphinic analogues utilizes "side-chain anchoring" into the S1' and S2' pockets to distinguish between closely related MMPs (e.g., sparing MMP-1 to avoid musculoskeletal side effects).

  • Delivery: Phosphinic acids are polar. Prodrug strategies (e.g., pivaloyloxymethyl esters) are essential for oral bioavailability.

  • Therapeutic Areas:

    • Oncology: Inhibition of MMP-2/9 to block angiogenesis.

    • Infectious Disease: Targeting Plasmodium falciparum aminopeptidases (PfA-M1) using Valine-based analogues.

References

  • Reiter, L. A., et al. (1999).[5] "Inhibition of MMP-1 and MMP-13 with phosphinic acids that exploit binding in the S2 pocket."[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Yiotakis, A., et al. (2004).[6] "Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors." Current Organic Chemistry. Link

  • Dive, V., et al. (2004).[4] "Phosphinic peptide inhibitors of matrix metalloproteinases."[5][6][7][8] Cellular and Molecular Life Sciences. Link

  • Georgiadis, D., & Dive, V. (2015). "Phosphinic peptides as potent inhibitors of zinc-metalloproteases."[3][4][6] Biochimie. Link

  • Much, A., et al. (2010). "Structure-guided, single-point modifications in the phosphinic dipeptide structure yield highly potent and selective inhibitors of neutral aminopeptidases." Journal of Medicinal Chemistry. Link

Sources

History and development of phosphinic amino acid isosteres in drug design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, mechanism, and synthetic utility of phosphinic amino acid isosteres.

Executive Summary

Phosphinic amino acid isosteres represent a specialized class of transition state analogues (TSAs) where the planar peptide bond (-CO-NH-) is replaced by a tetrahedral phosphinic acid moiety (-PO(OH)-CH₂-).[1] Unlike their phosphonamidate counterparts (which contain a labile P-N bond), phosphinic methylenes are chemically stable, allowing them to serve as robust probes for zinc-metalloproteases (MMPs, ACE, aminopeptidases).[1]

This guide explores the structural rationale behind their high affinity, the evolution of synthetic methodologies from Michaelis-Arbuzov origins to modern stereoselective Michael additions, and the critical physicochemical challenges—specifically permeability—that dictate their success in clinical applications like Fosinopril.

The Mechanistic Foundation: Transition State Mimicry

The potency of phosphinic isosteres stems from their ability to mimic the high-energy intermediate of peptide hydrolysis.[2]

The Tetrahedral Geometry

During proteolysis, a water molecule attacks the scissile amide carbonyl, forming a tetrahedral gem-diolate intermediate. The enzyme stabilizes this high-energy state to lower the activation energy ($ \Delta G^\ddagger $).[1]

  • The Mimic: The phosphinic group is stable and inherently tetrahedral.[1][2][3]

  • The Interaction: The phosphinyl oxygen atoms coordinate the catalytic Zinc ion (

    
    ) in metalloproteases, displacing the water molecule but maintaining the geometry the enzyme is evolved to bind most tightly.[1]
    
Mechanism of Action Diagram

The following diagram contrasts the natural substrate hydrolysis with the phosphinic inhibitor binding mode.

PhosphinicMechanism cluster_0 Natural Hydrolysis Pathway cluster_1 Inhibition Pathway node_enzyme Enzyme Active Site node_zinc Zn++ node_enzyme->node_zinc node_substrate Natural Substrate (Peptide Bond) node_ts Tetrahedral Intermediate (Gem-diolate) node_substrate->node_ts  Nucleophilic Attack (H2O)   node_ts->node_zinc  Stabilization   node_inhibitor Phosphinic Isostere (Tetrahedral Mimic) node_inhibitor->node_zinc  Bidentate Coordination   node_inhibitor->node_ts  Structural Homology  

Figure 1: Comparative binding mechanism showing how phosphinic isosteres mimic the transition state geometry to chelate the catalytic Zinc ion.[1][2]

Synthetic Evolution and Protocols

Early synthesis relied on harsh conditions (Michaelis-Arbuzov reaction) often incompatible with complex amino acid side chains.[1] Modern medicinal chemistry favors the "Pudovik" or "Michael-Addition" strategies, which allow for the convergent assembly of the pseudo-dipeptide backbone.

Core Synthetic Strategy: The Michael Addition

The most robust method for creating the


 backbone of a phosphinic dipeptide is the addition of an amino-H-phosphinic acid (the "N-terminal" mimic) to an acrylate derivative (the "C-terminal" mimic).[1]
Experimental Protocol: Synthesis of Phosphinic Pseudo-Dipeptide

Objective: Synthesis of a generic phosphinic isostere (e.g., Phe-


[PO(OH)CH₂]-Ala).

Reagents:

  • 
    -Amino-H-phosphinic acid analogue (e.g., 1-amino-2-phenylethylphosphinic acid).[1]
    
  • Acrylic ester (e.g., Methyl-2-acetamidoacrylate or simple acrylate).[1]

  • Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS).[1]

  • Solvent: Dry Dichloromethane (DCM) or Acetonitrile.[1]

Step-by-Step Methodology:

  • Silylation (Activation):

    • Suspend the

      
      -amino-H-phosphinic acid (1.0 equiv) in dry DCM under Argon.[1]
      
    • Add BSA (3.0–4.0 equiv) dropwise.

    • Causality: The H-phosphinic acid is zwitterionic and insoluble.[1] Silylation protects the amine and the phosphinic acid, solubilizing the intermediate and increasing the nucleophilicity of the Phosphorus atom (trivalent tautomer).

    • Reflux for 1–2 hours until the solution is clear.

  • Michael Addition:

    • Cool the reaction mixture to 0°C.

    • Add the acrylate component (1.1 equiv) dropwise.

    • Allow to warm to room temperature and stir for 12–24 hours.

    • Note: For sterically hindered systems, mild heating (40°C) may be required.[1]

  • Work-up (Desilylation):

    • Quench the reaction by adding Ethanol or dilute HCl/Water.[1]

    • Causality: This hydrolyzes the TMS esters and amine protecting groups, reforming the stable P(V) phosphinic acid.[1]

    • Concentrate in vacuo.[1]

  • Purification:

    • The product is often an acidic zwitterion.[1] Purify using Ion-Exchange Chromatography (Dowex H+ form) or Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Synthetic Workflow Diagram

SynthesisFlow start Amino-H-Phosphinic Acid (P-H Species) step1 Silylation (BSA/HMDS) Generates P(III) Nucleophile start->step1 Solubilization step2 Michael Addition to Acrylate step1->step2 P-C Bond Formation step3 Acidic Hydrolysis (Deprotection) step2->step3 Quench final Phosphinic Dipeptide Isostere step3->final Isolation

Figure 2: The "Michael Addition" route, the preferred method for constructing the P-C bond in phosphinic peptide isosteres.[1]

Therapeutic Applications & Case Studies

Hypertension: Fosinopril (The Prodrug Success)

Fosinopril is the only phosphinic acid ACE inhibitor to reach the market.[1]

  • Challenge: The phosphinic group is highly polar and charged at physiological pH, leading to poor oral bioavailability (<1%).[1]

  • Solution: A double-prodrug strategy. The phosphinic acid is masked with a (acyloxy)alkyl group.[1]

  • Pharmacokinetics: Unlike other ACE inhibitors (mostly renal clearance), Fosinoprilat has a balanced elimination (50% renal, 50% hepatic).[1] This makes it safer for patients with compromised kidney function [1].[1]

Agrochemicals: Glufosinate (Phosphinothricin)[1][4]
  • Target: Glutamine Synthetase (GS).[1][4][5][6]

  • Mechanism: Glufosinate is a structural analogue of glutamate. It is phosphorylated by GS to form a stable transition state mimic (phosphinothricin phosphate) that occupies the active site irreversibly, causing lethal ammonia accumulation in plants [2].[1]

Matrix Metalloproteinases (MMPs)

Phosphinic peptides were extensively explored as MMP inhibitors for cancer and arthritis.[1] While they showed femtomolar potency in vitro (e.g., RXP03 series), they failed in clinical trials largely due to "Musculoskeletal Syndrome" caused by broad-spectrum inhibition (lack of selectivity between MMP isoforms) and poor metabolic stability of the peptide backbone [3].

Data Summary: Comparative Bioisosteres

FeatureCarboxylic Acid (Peptide)Phosphonic Acid (-PO₃H₂)Phosphinic Acid (-PO(OH)-)
Geometry Planar (

)
Tetrahedral (

)
Tetrahedral (

)
Transition State Mimicry Substrate (Ground State)Poor (Steric bulk of 3rd oxygen)Excellent (True TS mimic)
Zinc Coordination MonodentateTridentate/BidentateBidentate
Hydrolytic Stability Labile (Peptidase susceptible)StableStable
pKa ~3-4~2 and ~7~1.5 - 2.5 (Acidic)

References

  • Fosinopril: Pharmacokinetics and Clinical Use. Source: DrugBank Online / FDA Label.[1] URL:[Link][1]

  • Glufosinate (Phosphinothricin) Mechanism of Action. Source: Toxin and Toxin Target Database (T3DB).[1] URL:[Link][1]

  • Dive, V., et al. (2004).[1] Phosphinic peptides as zinc metalloprotease inhibitors. Source: Current Pharmaceutical Design.[1] URL:[Link][1]

  • Bartlett, P. A., & Marlowe, C. K. (1983).[1][7] Phosphonamidates as transition-state analogue inhibitors of thermolysin. Source: Biochemistry.[1][7][8][9] URL:[Link][1]

  • Yiotakis, A., et al. (2004).[1] Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation. Source: Current Organic Chemistry.[1] URL:[Link][1]

Sources

1-Amino-2-methylpropylphosphinic acid as a zinc-binding group in enzymes

Technical Guide: 1-Amino-2-methylpropylphosphinic Acid ( ) as a Zinc-Binding Group

Executive Summary & Mechanistic Rationale

1-Amino-2-methylpropylphosphinic acid (referred to herein as



1

In the context of zinc-metalloproteases (MMPs, Aminopeptidases),


The Transition State Analogue (TSA) Concept

Metalloproteases catalyze hydrolysis via a high-energy tetrahedral intermediate formed when a water molecule attacks the scissile amide bond.[1]

  • Substrate: Planar carbonyl (

    
    ).
    
  • Intermediate: Tetrahedral gem-diolate (

    
    ).
    
  • 
     Inhibitor:  Stable tetrahedral phosphinate (
    
    
    ).

By mimicking this high-energy state,


Structural Biology: Binding Mode Analysis

Unlike hydroxamic acids which typically chelate zinc in a bidentate fashion, phosphinic acids often adopt a monodentate or pseudo-bidentate coordination geometry. This distinction is critical for reducing off-target toxicity.

Interaction Map (Graphviz)

The following diagram illustrates the coordination chemistry within the active site of a generic metalloprotease (e.g., MMP-9 or APN), based on crystallographic data (PDB: 2OVZ, 4FYT).

Gcluster_enzymeEnzyme Active Sitecluster_inhibitorVal-P Inhibitor (Warhead)ZnCatalytic Zn²⁺His1His (Ligand 1)His1->ZnHis2His (Ligand 2)His2->ZnHis3His (Ligand 3)His3->ZnGlu_CatCatalytic Glu(General Base)S1_PocketS1 Hydrophobic PocketP_AtomPhosphinic Phosphorus(Tetrahedral Center)O1Oxygen 1(Zn-Coordinating)P_Atom->O1O2Oxygen 2(H-Bond Acceptor)P_Atom->O2SideChainIsopropyl Group(Valine Mimic)P_Atom->SideChainO1->ZnMonodentateCoordination(1.9 - 2.1 Å)O2->Glu_CatHydrogen BondSideChain->S1_PocketHydrophobicInteraction

Caption: Figure 1. Interaction map of Val-P binding to a Zinc Metalloprotease. Note the monodentate Zinc coordination and the stabilizing hydrogen bond to the catalytic Glutamate, mimicking the transition state.

Synthetic Methodology

The synthesis of 1-amino-2-methylpropylphosphinic acid presents a challenge: the P-C bond formation must occur without oxidizing the P-H bond required for the phosphinic acid functionality. The most robust method for industrial and research applications is the Phospha-Mannich (Kabachnik-Fields variant) reaction.

Synthetic Pathway (Graphviz)

SynthesisAldehydeIsovaleraldehyde(3-methylbutanal)ImineImine Intermediate(In Situ)Aldehyde->ImineCondensationAmineDiphenylmethylamine(Amine Source)Amine->ImineCondensationHPAHypophosphorous Acid(H₃PO₂)HPA->ImineCondensationProtected_ValPN-DPM-ProtectedVal-PImine->Protected_ValP1. Reflux (EtOH/AcOH)2. P-C Bond FormationValP1-Amino-2-methylpropyl-phosphinic acid (Val-P)Protected_ValP->ValPAcidic Hydrolysis(6N HCl, Reflux)

Caption: Figure 2. Three-component Phospha-Mannich synthesis route for Val-P.

Detailed Experimental Protocol

Objective: Synthesis of 1-amino-2-methylpropylphosphinic acid (

Scale:
Reagents:
  • Isovaleraldehyde (1.1 eq)

  • Aminodiphenylmethane (1.0 eq) (Protection group)

  • Hypophosphorous acid (50% aq. solution, 1.2 eq)

  • Ethanol (Solvent)

  • 6N HCl (Deprotection)

  • Propylene oxide (Workup)

Step-by-Step Workflow:
  • Condensation (Phospha-Mannich):

    • In a round-bottom flask equipped with a reflux condenser, dissolve Aminodiphenylmethane (1.83 g, 10 mmol) in Ethanol (20 mL).

    • Add Isovaleraldehyde (1.2 mL, 11 mmol) dropwise while stirring.

    • Add Hypophosphorous acid (50% wt in water, 1.3 mL, 12 mmol) slowly. Caution: Exothermic.

    • Reflux the mixture for 3–5 hours. Monitor by TLC (or ³¹P NMR, looking for a shift from ~10 ppm to ~35 ppm).

    • Evaporation: Remove solvent under reduced pressure to obtain the oily N-protected intermediate.

  • Deprotection:

    • Dissolve the residue in 6N HCl (30 mL).

    • Reflux for 6–12 hours. This cleaves the diphenylmethyl group.

    • Cool to room temperature. Extract the solution with diethyl ether (

      
       mL) to remove the cleaved organic byproducts (diphenylmethane derivatives). The product remains in the aqueous phase.
      
  • Isolation & Purification:

    • Evaporate the aqueous phase to dryness.

    • Redissolve the residue in minimum absolute ethanol.

    • Precipitation: Add Propylene oxide carefully until the product precipitates (this acts as an acid scavenger to crystallize the zwitterion).

    • Filter the white solid, wash with cold ethanol/ether.

  • Characterization (Expected Data):

    • ³¹P NMR (

      
      ): 
      
      
      30–38 ppm (doublet of triplets).
    • ¹H NMR: Characteristic isopropyl methyl doublets at

      
       0.9–1.0 ppm.
      

Performance Data: vs. Other ZBGs

The following table synthesizes data comparing Phosphinic peptides to Hydroxamic acids in Matrix Metalloproteinase (MMP) inhibition.

FeatureHydroxamic Acid (CONHOH)Phosphinic Acid (

)
Implication
Binding Mode Bidentate (Chelation)Monodentate (Coordination)Hydroxamates bind tighter but less selectively.[2]
Zn Binding Affinity Very High (

M)
Moderate (

M)

relies on P1/P1' fit for potency.
Selectivity Low (Panspecific)High (Sequence Driven)

allows targeting specific MMPs (e.g., MMP-9 vs MMP-1).
Metabolic Stability Low (Glucuronidation, Hydrolysis)High (C-P bond is stable)

is orally bioavailable and stable in plasma.
Toxicity High (Musculoskeletal syndrome)Low

has a better safety profile for chronic dosing.

Case Study: Inhibition of Aminopeptidase N (APN) In studies targeting APN (CD13), phosphinic dipeptides containing



10–100 nM

References

  • Bartlett, P. A., & Marlowe, C. K. (1983). Phosphonamidates as transition-state analogue inhibitors of thermolysin. Biochemistry, 22(20), 4618–4624. Link

  • Dive, V., et al. (2004). Phosphinic peptides: Synthetic approaches and biochemical evaluation as Zn-metalloprotease inhibitors. Current Organic Chemistry, 8(12), 1135-1158. Link

  • Tochowicz, A., et al. (2007). Crystal structures of MMP-9 complexes with five inhibitors: contribution of the flexible Arg424 side-chain to selectivity.[3] Journal of Molecular Biology, 371(4), 989–1006. (PDB ID: 2OVZ). Link

  • Mucha, A., et al. (2010). Structure-based design of selective phosphinic inhibitors of aminopeptidase N. Journal of Medicinal Chemistry, 53(24), 8612-8626. Link

  • Chen, L., et al. (2012). Structural basis for multifunctional roles of mammalian aminopeptidase N. Proceedings of the National Academy of Sciences, 109(44), 17966-17971. (PDB ID: 4FYT).[4] Link

Methodological & Application

Application Note: Solid-Phase Synthesis of Phosphinic Peptides Using 1-Amino-2-methylpropylphosphinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the integration of 1-Amino-2-methylpropylphosphinic acid (Amppa) into solid-phase peptide synthesis (SPPS).

Introduction & Strategic Context

1-Amino-2-methylpropylphosphinic acid (Amppa) is the phosphinic acid analogue of Valine . It is a critical synthon used to construct phosphinic pseudopeptides —potent transition-state analogue inhibitors of metalloproteases (e.g., aminopeptidases, matrix metalloproteinases).[1]

In these inhibitors, the scissile peptide bond (


) is replaced by a tetrahedral phosphinic methylene linkage (

). This moiety mimics the hydrated transition state of amide hydrolysis, binding tightly to the zinc ion in the enzyme's active site.

The Core Challenge: Amppa cannot be coupled directly into a peptide chain using standard amide bond formation because it lacks a carboxylic acid. Instead, it must be converted into a Phosphinic Dipeptide Isostere Building Block prior to SPPS. This building block contains:

  • N-terminus: Fmoc-protected amine (from Amppa).

  • Core: The phosphinic linkage (

    
    ).
    
  • C-terminus: A carboxylic acid (derived from an acrylate partner).

This guide covers the entire workflow: from the strategic protection of the phosphinic moiety to the specific SPPS protocols required to incorporate this bulky, sensitive unit.

Critical Materials & Reagents
ComponentSpecificationPurpose
Active Synthon 1-Amino-2-methylpropylphosphinic acid (Amppa) Precursor for the Valine-analogue "P1" site.
P-Protecting Group Adamantyl (Ad) or Benzhydryl (Dpm)Protects the P-OH during activation; cleaved by TFA.
Coupling Reagents HATU / HOAt or DIC / OxymaHigh-efficiency activation is required for the bulky phosphinic block.
Resin Wang or Rink Amide (Low Loading: 0.3–0.5 mmol/g)Low loading reduces aggregation of hydrophobic phosphinic chains.
Cleavage Cocktail TFA / TIPS /

(95:2.5:2.5)
Ensures removal of the Adamantyl/Benzhydryl ester.
Phase 1: Synthesis of the Fmoc-Phosphinic Dipeptide Block

Note: This phase is performed in solution to generate the building block used in SPPS.

Mechanism: The P-C bond is formed via a Michael-type addition of the trivalent silyl-phosphonite (generated from Amppa) to an acrylate ester (representing the P1' residue).

Workflow:

  • Silylation: React Amppa with hexamethyldisilazane (HMDS) to generate the reactive bis(trimethylsilyl)phosphonite.

  • Michael Addition: Add the appropriate Acrylate (e.g., Benzyl 2-isobutylacrylate for a Leucine mimic) to the silylated Amppa.

    • Result: A P-C bond is formed, creating the pseudodipeptide backbone.

  • Protection:

    • N-terminus: Protect with Fmoc-OSu.

    • Phosphinic Acid: Esterify with 1-Adamantanol (Ad-OH) via silver oxide (

      
      ) or DCC coupling to form the Fmoc-Val
      
      
      
      [PO(OAd)CH
      
      
      ]-Leu-OH
      block.

DOT Diagram: Building Block Synthesis

BuildingBlockSynthesis Amppa Amppa (Valine Analogue) Silylation Silylation (HMDS, 100°C) Amppa->Silylation ActiveP Bis-TMS Phosphonite (Reactive Intermediate) Silylation->ActiveP Michael Michael Addition (P-C Bond Formation) ActiveP->Michael Acrylate Acrylate Ester (P1' Residue Mimic) Acrylate->Michael + FmocProt Fmoc Protection (Fmoc-OSu) Michael->FmocProt Hydrolysis & Workup AdProt Adamantyl Esterification (Ad-OH, Ag2O) FmocProt->AdProt FinalBlock Fmoc-Phosphinic Dipeptide Building Block AdProt->FinalBlock

Figure 1: Synthetic pathway transforming Amppa into a SPPS-compatible building block.

Phase 2: SPPS Protocol for Phosphinic Peptide Incorporation

This protocol assumes the use of the pre-formed Fmoc-Val


[PO(OAd)CH

]-AA-OH
building block.
Step 1: Resin Preparation [2][3]
  • Selection: Use 2-Chlorotrityl Chloride resin (for C-terminal acids) or Rink Amide resin (for amides).

  • Swelling: Swell resin in DCM (3 x 15 min) followed by DMF (3 x 15 min).

  • Initial Loading (if using 2-CTC): Load the first amino acid (C-terminus) using standard DIPEA coupling. Cap unreacted sites with MeOH/DIPEA.[3]

Step 2: Standard Elongation (Up to the Phosphinic Block)

Perform standard Fmoc cycles for residues C-terminal to the phosphinic block:

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Washing: DMF (5x), DCM (3x), DMF (5x).

  • Coupling: 3 eq. Fmoc-AA-OH, 3 eq. HATU, 6 eq. DIPEA in DMF for 45 min.

Step 3: Coupling the Phosphinic Dipeptide Block

This is the critical step. The bulky Adamantyl group and the secondary amine of the phosphinic block require optimized conditions.

  • Deprotection of Resin-Bound Peptide: Remove Fmoc from the previous AA as usual.

  • Activation:

    • Dissolve 2.0 eq. of the Fmoc-Phosphinic Block in minimal DMF.

    • Add 2.0 eq. HATU (or HOAt/DIC for reduced racemization risk).

    • Add 4.0 eq. DIPEA .

    • Note: Pre-activation should be limited to 30 seconds to prevent epimerization.

  • Coupling Reaction:

    • Transfer activated solution to the resin.

    • Time: Allow to react for 2 to 4 hours (or overnight) with gentle agitation.

    • Monitoring: The Kaiser test may be inconclusive due to steric bulk. A micro-cleavage and LC-MS check is recommended to confirm coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Step 4: Elongation from the Phosphinic N-Terminus

The N-terminus of the phosphinic block is a standard Fmoc-amine (derived from Amppa).

  • Deprotection: 20% Piperidine in DMF. Note: The P-C bond is stable to base.

  • Next Coupling: Couple the next Fmoc-AA-OH using HATU/HOAt .

    • Optimization: Use HOAt as an additive; the N-terminal amine of the phosphinic block can be sterically hindered, making the next coupling difficult. Double coupling is advised.

Phase 3: Cleavage and Global Deprotection

The Adamantyl (Ad) group on the phosphorus is acid-labile but requires high acid concentration to cleave quantitatively.

Reagent Cocktail:

  • Trifluoroacetic Acid (TFA): 95%

  • Triisopropylsilane (TIPS): 2.5% (Scavenger for the Adamantyl cation)

  • Water (

    
    ):  2.5%
    

Protocol:

  • Wash resin thoroughly with DCM to remove all traces of DMF (DMF can form complexes during cleavage).

  • Add the Cleavage Cocktail (10 mL per gram of resin).

  • Agitate for 3 to 4 hours at room temperature.

    • Note: Standard peptides take 1-2 hours; Adamantyl removal requires longer.

  • Precipitate the filtrate in cold Diethyl Ether.

  • Centrifuge, wash with ether (3x), and lyophilize.

DOT Diagram: SPPS Workflow

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Activate Activate Phosphinic Block (2.0 eq Block + HATU/DIPEA) Start->Activate Add Reagents Couple Coupling Reaction (2-4 Hours, DMF) Activate->Couple Check QC: Micro-Cleavage / LC-MS Couple->Check Deprotect Fmoc Removal (20% Piperidine) Check->Deprotect If Complete NextCouple Next AA Coupling (Double Couple with HOAt) Deprotect->NextCouple Cleavage Final Cleavage (TFA/TIPS/H2O, 4h) NextCouple->Cleavage After Chain Assembly

Figure 2: Step-by-step SPPS cycle for incorporating the phosphinic isostere.

Troubleshooting & Optimization
IssueProbable CauseSolution
Incomplete Coupling of Block Steric hindrance of the bulky Ad-protected phosphorus.Use HOAt (1-Hydroxy-7-azabenzotriazole) with HATU. Increase temperature to 40°C (carefully) or use microwave assistance (50°C, 10 min).
Incomplete Ad Removal Insufficient acid strength or time.Extend cleavage time to 4-5 hours. Ensure cocktail is fresh.
Oxidation of P-H Not applicable here.Amppa derivatives in this protocol are P(V) species (Phosphinic acids), which are oxidation-stable compared to H-phosphinates.
Low Solubility Hydrophobic Adamantyl group aggregates.Use "Magic Mixture" (DCM/DMF/NMP) during coupling steps to improve resin swelling.
References
  • Yiotakis, A., et al. (2004).[1][4] "Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors." Current Organic Chemistry. Link

  • Buchardt, J., et al. (2000). "Solid Phase Synthesis of Phosphinic Peptides." Journal of Organic Chemistry. Describes the use of Adamantyl protection in SPPS. Link

  • Dive, V., et al. (1999). "Phosphinic peptide inhibitors as tools in the study of metalloendopeptidases." Cellular and Molecular Life Sciences. Link

  • Georgiadis, D., et al. (2012). "Synthesis and Modifications of Phosphinic Dipeptide Analogues." Molecules. Detailed review of building block synthesis. Link

Sources

Application Note & Protocols: Fmoc-Protection Strategies for 1-Amino-2-methylpropylphosphinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Protecting Phosphinic Acid Analogs of Amino Acids

1-Amino-2-methylpropylphosphinic acid, the phosphinic acid analog of valine, represents a critical building block in the design of peptidomimetics, particularly as inhibitors of metalloproteases. The incorporation of this and similar phosphinic acid-containing amino acids into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) necessitates the use of temporary protecting groups for the α-amino group, with the 9-fluorenylmethoxycarbonyl (Fmoc) group being a cornerstone of modern peptide chemistry.[1][2] However, the bifunctional nature of 1-Amino-2-methylpropylphosphinic acid, possessing both a nucleophilic amino group and a reactive phosphinic acid moiety, presents a significant challenge for selective N-terminal protection.

Standard Fmoc protection protocols for natural amino acids often employ basic conditions which can lead to undesired side reactions with the phosphinic acid group.[3] Furthermore, the phosphinic acid itself may interfere with subsequent coupling steps in SPPS. This necessitates a more sophisticated approach, often involving an orthogonal protection strategy where the phosphinic acid is temporarily masked with a protecting group that is stable to the conditions of Fmoc-protection and deprotection, as well as peptide coupling.[4][5][6]

This application note provides a detailed guide to potential strategies for the successful Fmoc-protection of 1-Amino-2-methylpropylphosphinic acid, drawing upon established methodologies for the synthesis of structurally related phosphinic pseudodipeptides.[7][8] We will explore the rationale for a multi-step approach, provide detailed experimental protocols, and discuss critical parameters for achieving high-yield and high-purity Fmoc-protected 1-Amino-2-methylpropylphosphinic acid suitable for SPPS.

Strategic Considerations for Fmoc-Protection

A direct one-step Fmoc-protection of 1-Amino-2-methylpropylphosphinic acid is likely to be problematic due to the reactivity of the phosphinic acid. Therefore, a more robust strategy involves the following key stages:

  • Synthesis of the α-Aminophosphinic Acid Backbone: The synthesis of the starting material, 1-Amino-2-methylpropylphosphinic acid, can be achieved through various methods, with the Kabachnik-Fields and Pudovik reactions being common approaches for the formation of the C-P bond in α-aminophosphonates and their derivatives.[2][9][10]

  • Orthogonal Protection of the Phosphinic Acid: To prevent interference during N-terminal protection and subsequent peptide synthesis, the phosphinic acid group should be protected. The choice of protecting group is critical and must be orthogonal to the Fmoc group, meaning it can be removed under conditions that do not affect the Fmoc group or other protecting groups on the peptide.

  • N-Terminal Fmoc Protection: Once the phosphinic acid is masked, the α-amino group can be selectively protected using standard Fmoc chemistry.

The following diagram illustrates the proposed strategic workflow:

workflow cluster_synthesis Synthesis of Starting Material cluster_protection Orthogonal Protection Strategy cluster_final Final Product A 1. Synthesis of 1-Amino-2-methylpropylphosphinic acid B 2. Protection of the Phosphinic Acid Group A->B Introduce Phosphinic Acid Protecting Group C 3. N-Terminal Fmoc Protection B->C Fmoc-OSu or Fmoc-Cl under basic conditions D Fmoc-1-Amino-2-methylpropylphosphinic acid (Protected) C->D

Figure 1: Proposed workflow for the Fmoc-protection of 1-Amino-2-methylpropylphosphinic acid.

Experimental Protocols

The following protocols are based on methodologies developed for the synthesis of Fmoc-protected phosphinic pseudodipeptides and are adapted for 1-Amino-2-methylpropylphosphinic acid.

Protocol 1: Protection of the Phosphinic Acid Moiety

The choice of protecting group for the phosphinic acid is crucial. For the purpose of this protocol, we will describe a method for the introduction of a benzyl ester as the protecting group. This group is stable to the basic conditions of Fmoc protection and can be removed under hydrogenolysis conditions.

Materials:

  • 1-Amino-2-methylpropylphosphinic acid

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend 1-Amino-2-methylpropylphosphinic acid (1.0 eq) in anhydrous DCM.

  • Add benzyl alcohol (1.1 eq) and DMAP (0.1 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the benzylated 1-Amino-2-methylpropylphosphinic acid.

Protocol 2: N-Terminal Fmoc Protection

With the phosphinic acid group protected, the N-terminal amino group can be safely derivatized with the Fmoc group.

Materials:

  • Benzylated 1-Amino-2-methylpropylphosphinic acid (from Protocol 1)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the benzylated 1-Amino-2-methylpropylphosphinic acid (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude Fmoc-protected, benzylated 1-Amino-2-methylpropylphosphinic acid.

  • The product can be further purified by crystallization or silica gel chromatography if necessary.

The overall reaction scheme is depicted below:

reaction_scheme start 1-Amino-2-methylpropylphosphinic acid intermediate Benzylated Intermediate start->intermediate Protocol 1: DCC, DMAP, Benzyl Alcohol final Fmoc-Protected Product intermediate->final Protocol 2: Fmoc-OSu, NaHCO3

Figure 2: Reaction scheme for the two-step Fmoc-protection of 1-Amino-2-methylpropylphosphinic acid.

Data Summary and Expected Outcomes

The following table summarizes the expected inputs and outputs for the described protocols. Yields are estimates based on related literature and may vary depending on reaction scale and optimization.

StepStarting MaterialKey ReagentsExpected ProductTypical Yield (%)
Protocol 1 1-Amino-2-methylpropylphosphinic acidDCC, DMAP, Benzyl AlcoholBenzyl 1-amino-2-methylpropylphosphinate70-85%
Protocol 2 Benzyl 1-amino-2-methylpropylphosphinateFmoc-OSu, NaHCO₃Fmoc-1-Amino-2-methylpropylphosphinic acid, benzyl ester85-95%

Discussion and Critical Parameters

The successful Fmoc-protection of 1-Amino-2-methylpropylphosphinic acid hinges on the effective implementation of an orthogonal protection strategy. The choice of the phosphinic acid protecting group is paramount. While this note details a benzylation approach, other protecting groups such as silyl ethers or other ester derivatives could also be considered, provided they are stable to the basic conditions of Fmoc chemistry and can be selectively removed.[11]

Critical parameters to monitor include:

  • Purity of the starting 1-Amino-2-methylpropylphosphinic acid: Impurities can lead to side reactions and complicate purification.

  • Anhydrous conditions in Protocol 1: The use of DCC requires the exclusion of water to prevent the formation of dicyclohexylurea as a byproduct and to ensure efficient esterification.

  • Reaction monitoring: Careful monitoring by TLC is essential to determine the endpoint of each reaction and to minimize the formation of byproducts.

  • pH control during workup in Protocol 2: Precise acidification is necessary to ensure the precipitation and efficient extraction of the final product.

Conclusion

The Fmoc-protection of 1-Amino-2-methylpropylphosphinic acid is a non-trivial but achievable process that requires a strategic, multi-step approach. By first protecting the phosphinic acid moiety with an orthogonal protecting group such as a benzyl ester, the α-amino group can then be cleanly and efficiently protected using standard Fmoc chemistry. The detailed protocols provided in this application note offer a robust starting point for researchers and drug development professionals seeking to incorporate this valuable building block into their peptide synthesis workflows.

References

  • Bhowmick, M., et al. (2011). Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides: Building Blocks for the Synthesis of Matrix Metalloproteinase Inhibitors. Protein & Peptide Letters, 18(9), 938-944. [Link]

  • Grembecka, J., et al. (2004). Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances, 10(35), 21953-21964. [Link]

  • Ramage, R., et al. (1984). Phosphinamides: a new class of amino protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1357-1363. [Link]

  • Bhowmick, M., et al. (2011). Efficient synthesis of Fmoc-protected phosphinic pseudodipeptides: Building blocks for the synthesis of matrix metalloproteinase inhibitors. PubMed, [Link]

  • Saghyan, A., et al. (2020). General scheme of synthesis of Fmoc derivatives of the obtained α‐amino acids. ResearchGate, [Link]

  • Fiveable. (2023). Orthogonal Protection Definition. Fiveable, [Link]

  • Pharmaffiliates. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide. Pharmaffiliates, [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10259-10315. [Link]

  • Fridkin, M., et al. (2001). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of Peptide Research, 57(4), 319-335. [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10259-10315. [Link]

  • Alajarín, M., et al. (2018). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 23(10), 2636. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec, [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry, [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia, [Link]

  • Keglevich, G., et al. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(3), 963. [Link]

  • Bálint, E., et al. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE, [Link]

  • Keglevich, G. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. SciForum, [Link]

  • Novabiochem. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Novabiochem, [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, [Link]

Sources

Application Note: Strategic Incorporation of Phosphinic Valine (Val-P) into Bioactive Pseudopeptides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the incorporation of Phosphinic Valine (Val-P) —a critical transition-state isostere used in the development of metalloprotease inhibitors—into bioactive pseudopeptide chains.


) Isosteres

Executive Summary & Strategic Rationale

In modern drug discovery, particularly for zinc-metalloprotease inhibitors (e.g., aminopeptidases, matrix metalloproteinases), the replacement of the scissile amide bond with a phosphinic acid moiety (


) is a gold standard. This modification creates a stable tetrahedral transition-state analog that chelates the catalytic zinc atom with high affinity.

"Val-P" in this context refers to the 1-amino-2-methylpropylphosphinic acid unit. Unlike standard amino acids, Val-P cannot be coupled using standard carbodiimide chemistry due to the P-H bond's reactivity and the need to form a phosphorus-carbon (P-C) bond rather than a peptide bond.

This guide details the "P-Michael Addition Strategy," the most robust method for incorporating Val-P into pseudopeptide chains, enabling the synthesis of sequences such as


.

Critical Pre-Synthesis Considerations

The Chemical Challenge

Incorporating Val-P involves two distinct challenges compared to standard SPPS:

  • P-C Bond Formation: The bond connecting Val-P to the next residue (C-terminal side) is not an amide but a methylene bridge. This requires a Michael addition of the P-H moiety to an acrylate derivative.

  • Stereochemistry: The phosphorus atom becomes a chiral center upon oxidation/coupling. While the

    
    -carbon of Valine is fixed (usually L), the phosphorus can exist as 
    
    
    
    or
    
    
    . Most protocols produce a diastereomeric mixture that must be resolved or accepted as a mixture for initial screening.[1]
Protection Strategy
  • N-terminus: Fmoc or Cbz protection is standard.[1]

  • Phosphinic Acid: The P-OH group must be protected during side-chain deprotection if harsh acids are used, but the Adamantyl (Ad) group is preferred for solution phase, while silyl protection (in situ) is used for the Michael addition step.

Protocol A: Synthesis of the Val-P Building Block

Objective: To synthesize the activated Fmoc-Val-phosphinic acid precursor ready for incorporation.

Reagents:

  • Isovaleraldehyde

  • Hypophosphorous acid (

    
    )[1]
    
  • Diphenylmethylamine (Dpm-NH2)

  • Fmoc-Cl

Workflow:

  • Condensation: React isovaleraldehyde with

    
     and diphenylmethylamine in ethanol at reflux. This three-component condensation yields the bulky trityl-like protected aminophosphinic acid.
    
  • N-Protection Exchange:

    • Cleave the Dpm group using concentrated HBr/AcOH.

    • Reprotect the free amine with Fmoc-Cl/dioxane under basic conditions (

      
      ).
      
  • Isolation: Crystallize the resulting Fmoc-Val-H (Fmoc-1-amino-2-methylpropylphosphinic acid) .

    • Quality Control:

      
      P-NMR should show a doublet (due to P-H coupling) around 20-40 ppm.
      

Protocol B: Solid-Phase Incorporation (The P-Michael Strategy)

Objective: To incorporate Val-P into a peptide chain on resin, creating the


 linkage.[1]

This protocol utilizes a "submonomer" approach where the Val-P is coupled to an acrylate (representing the C-terminal residue) directly on the solid support.

Reagents & Setup
  • Resin: Wang or Rink Amide resin (0.5 mmol/g loading).[1]

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide).

  • Acrylate Component:

    
    -substituted acrylate corresponding to the residue following Val (e.g., 2-benzylacrylate for a Phenylalanine mimic).
    
  • Solvent: Anhydrous DCM/THF.[1]

Step-by-Step Methodology

Step 1: Resin Preparation & Acrylate Loading

  • Synthesize the C-terminal peptide segment (e.g.,

    
    ) using standard Fmoc SPPS.[1]
    
  • Acrylation: Couple the relevant acrylic acid (e.g., 2-benzylacrylic acid) to the N-terminus using DCC/HOBt.

    • Note: This converts the N-terminus into an

      
      -unsaturated amide acceptor.
      

Step 2: In-Situ Activation of Val-P

  • In a dry vial, dissolve Fmoc-Val-H (5 eq relative to resin).

  • Add BSA (Bis(trimethylsilyl)acetamide) (10 eq) in dry DCM.

  • Incubate under Argon for 30 mins.

    • Mechanism:[2][3][4][5] This converts the P-H / P-OH into a reactive trivalent silyl phosphonite ester (

      
      ), which is a potent nucleophile.
      

Step 3: The P-Michael Addition

  • Transfer the activated silyl-phosphonite solution to the resin containing the acrylate.

  • Agitate gently at Room Temperature for 4–12 hours.

  • Quenching: Wash resin with DCM, then MeOH/DCM (1:1) to hydrolyze the silyl esters and regenerate the P(O)OH species.

    • Result: The Val-P is now covalently linked to the chain via a stable P-C bond.

Step 4: Chain Elongation

  • Perform standard Fmoc deprotection on the Val-P amine (20% Piperidine/DMF).

  • Continue coupling subsequent amino acids using HATU/DIEA.

    • Caution: The free P-OH is acidic. Use slightly more base (DIEA) during the next coupling to neutralize it, or protect it as an Adamantyl ester if performing long synthesis.

Visualization: The P-Michael Addition Workflow

ValP_Incorporation Resin Peptide-Resin (N-term Free) AcrylResin Acryloyl-Peptide-Resin (Michael Acceptor) Resin->AcrylResin DCC Coupling Acrylate Acrylic Acid (Residue i+1 mimic) Acrylate->AcrylResin Coupled Fmoc-Val-P(O)OH-Peptide-Resin (Pseudopeptide Formed) AcrylResin->Coupled ValPH Fmoc-Val-H (Phosphinic Acid) ActiveP Silyl-Phosphonite (Nucleophile) ValPH->ActiveP Silylation (BSA) BSA BSA (Silylating Agent) BSA->ActiveP ActiveP->Coupled P-Michael Addition (P-C Bond Formation) Final Bioactive Val-P Pseudopeptide Coupled->Final Fmoc Deprotection & Elongation

Caption: Workflow for the solid-phase incorporation of Val-P via P-Michael addition to resin-bound acrylates.

Analytical Validation (QC)

Trustworthiness in pseudopeptide synthesis relies on verifying the P-C bond formation, as standard Mass Spec can sometimes be ambiguous regarding the P-oxidation state.

Analytical MethodExpected Observation for Val-P Pseudopeptide

P-NMR
Singlet at 40–55 ppm. (The starting material Val-P-H is a doublet or broad signal upfield; the product Val-P-C is a singlet downfield).[1]
HPLC Broad peak or doublet peaks. (Due to the formation of diastereomers at the Phosphorus center).
ESI-MS

matches calculated mass. Note: Phosphinic acids ionize well in negative mode

.
Kaiser Test Negative after Michael Addition (The Val-P nitrogen is Fmoc protected).

Troubleshooting & Optimization

  • Problem: Low Yield on Michael Addition.

    • Cause: Incomplete silylation of Val-P or steric hindrance on the acrylate.

    • Solution: Increase BSA equivalents to 15x. Increase temperature to 40°C (carefully). Ensure strictly anhydrous conditions; moisture kills the silyl-phosphonite nucleophile immediately.

  • Problem: Epimerization of Valine.

    • Insight: The

      
      -proton of Val-P is less acidic than in amino acids, but the silylation conditions are mild. Epimerization is rarely observed at the Val 
      
      
      
      -carbon, but the Phosphorus center will be a racemic mixture (
      
      
      ).
    • Protocol: If a single isomer is required for clinical candidates, separate the final peptide diastereomers via Preparative HPLC using a C18 column with a shallow gradient (e.g., 0.1% increase in ACN per minute).

References

  • Bartlett, P. A., et al. (1990).[2] Potent inhibition of pepsin and penicillopepsin by phosphorus-containing peptide analogues.[2] Journal of Organic Chemistry.[2][6] Link

  • Georgiadis, D., et al. (1999).[2] RXP 407, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme.[2] PNAS. Link[2]

  • Yiotakis, A., et al. (2004). Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors.[4] Current Organic Chemistry.[4] Link

  • Vasilakaki, S., et al. (2022). Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions.[7] Molecules.[1][2][4][8][6][7][9][10][11][12][13] Link

  • Campagne, J. M., et al. (1993). Solid phase synthesis of phosphinic peptides.[4][11][14] Tetrahedron Letters. Link

Sources

Procedures for esterification of 1-Amino-2-methylpropylphosphinic acid side chains

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Protocols for 1-Amino-2-methylpropylphosphinic Acid (Val-P) Moieties

Abstract & Strategic Overview

This application note details the esterification of 1-Amino-2-methylpropylphosphinic acid (Valine-phosphinic acid analogue, Val-P). Unlike carboxylic acids, phosphinic acids (


) present unique challenges due to the reactivity of the P-H bond (susceptibility to oxidation and disproportionation) and the steric bulk of the adjacent isopropyl "side chain."

Esterification of the phosphinic moiety is a critical step in prodrug development (improving oral bioavailability) and in the synthesis of phosphino-peptide transition-state inhibitors (e.g., for metalloproteases). This guide prioritizes two methodologies:

  • T3P®-Mediated Coupling: The modern "gold standard" for mild, high-yield esterification, particularly for bulky esters (e.g., Adamantyl, Phenol).

  • Pivaloyl Mixed Anhydride Method: A robust alternative for laboratory-scale synthesis of simple alkyl esters.

Pre-requisite: N-Terminal Protection

Critical Check: Never attempt direct esterification of the free amino-phosphinic acid. The zwitterionic nature and nucleophilic amine will lead to polymerization or P-N bond formation.

  • Requirement: The amino group must be protected with a carbamate (Cbz, Boc, or Fmoc).

  • Recommendation: Cbz (Benzyloxycarbonyl) is preferred for phosphinic acids as it withstands the mild acidic conditions often used in P-ester workups and prevents racemization at the

    
    -carbon.
    

Method A: T3P®-Mediated Esterification (High Precision)

Rationale: Propylphosphonic anhydride (T3P®) acts as a cyclic anhydride coupling agent. It activates the P-OH bond without disturbing the P-H bond, avoiding the oxidation risks associated with acid chloride methods (e.g.,


). This method is ideal for introducing bulky, lipophilic "side chain" esters like 1-Adamantanol (AdOH) or substituted phenols.
Protocol Workflow

Reagents:

  • Substrate: N-Cbz-1-Amino-2-methylpropylphosphinic acid (1.0 equiv)

  • Alcohol: 1-Adamantanol, Phenol, or primary alcohol (1.1 – 1.5 equiv)

  • Coupling Agent: T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (dry)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the N-protected phosphinic acid (1.0 equiv) and the target Alcohol (1.2 equiv) in dry EtOAc (

    
     concentration).
    
  • Base Addition: Cool the solution to

    
    . Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.
    
  • Activation: Add T3P® solution (1.5 equiv) dropwise over 5 minutes.

    • Note: The solution may turn slightly yellow; this is normal.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC or

      
       NMR. The shift will move from 
      
      
      
      (acid) to
      
      
      (ester).
  • Workup (Critical for Purity):

    • Dilute with excess EtOAc.

    • Wash sequentially with:

      • Cold

        
         (removes amine/base).
        
      • Water.

      • Saturated

        
         (removes unreacted acid/T3P byproducts).
        
      • Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Pivaloyl Mixed Anhydride (Scalable)

Rationale: For simple alkyl esters (Ethyl, Methyl, Benzyl), the mixed anhydride method using Pivaloyl Chloride (PivCl) is cost-effective. The bulky tert-butyl group of PivCl directs the nucleophilic attack of the alcohol to the phosphorus atom rather than the carbonyl, ensuring high regioselectivity.

Protocol Workflow

Reagents:

  • Substrate: N-Cbz-Val-P(O)OH (1.0 equiv)

  • Activator: Pivaloyl Chloride (1.1 equiv)[1]

  • Base: Triethylamine (TEA) (2.5 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Alcohol: Methanol, Ethanol, or Benzyl Alcohol (Excess or 2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Anhydride Formation: Dissolve N-Cbz-Val-P(O)OH (1.0 equiv) and TEA (1.2 equiv) in dry DCM at

    
     (ice/salt bath).
    
  • Activation: Add Pivaloyl Chloride (1.1 equiv) dropwise. Stir at

    
     for 30 minutes.
    
    • Checkpoint: Formation of the mixed anhydride is rapid.

  • Esterification: Add the Alcohol (2.0 equiv) followed by DMAP (0.1 equiv) and the remaining TEA (1.3 equiv).

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Add water to hydrolyze any remaining mixed anhydride.

  • Workup: Wash the organic layer with

    
    , then Sat. 
    
    
    
    , then Brine.
  • Analysis: Check

    
     NMR. If P-P anhydride side products are observed (rare with PivCl), mild acidic hydrolysis may be required.
    

Visualization: Reaction Logic & Decision Tree

EsterificationLogic Start Start: 1-Amino-2-methylpropyl phosphinic acid Protect Step 1: N-Protection (Cbz/Boc/Fmoc) Start->Protect Essential Prevention of P-N bond Choice Select Ester Type Protect->Choice Bulky Bulky/Complex Alcohols (Adamantyl, Phenols) Choice->Bulky High Steric Demand Simple Simple Alcohols (MeOH, EtOH, BnOH) Choice->Simple Standard Sterics T3P Method A: T3P Coupling (Mild, No Oxidation) Product Final Product: N-Protected Val-P Ester T3P->Product Yield: 80-95% Clean Profile MixedAnhydride Method B: PivCl Mixed Anhydride (Scalable, Regioselective) MixedAnhydride->Product Yield: 70-85% Cost Effective Bulky->T3P Simple->MixedAnhydride

Caption: Decision matrix for selecting the optimal esterification pathway based on the steric demand of the target alcohol moiety.

Quantitative Comparison of Methods

FeatureMethod A: T3P® CouplingMethod B: PivCl Mixed AnhydrideMethod C: Alkyl Chloroformate
Primary Use Case Bulky, valuable alcohols (Adamantyl, Flavonoids)Simple alkyl esters (Me, Et, Bn)Small scale, rapid synthesis
P-H Bond Safety Excellent (Non-oxidizing)Good (Low risk)Moderate (Risk of disproportionation)
Yield (Typical) 85 – 98%70 – 85%50 – 70%
Purification Simple extraction often sufficientChromatography usually requiredChromatography required
Cost High (Reagent cost)LowModerate
Byproducts Water-soluble phosphate saltsPivalic acid (removable by base wash)

, Alcohol

Troubleshooting & Quality Control

  • Issue: Oxidation to Phosphonic Acid (

    
    ) 
    
    • Cause: Presence of air/moisture during activation or use of harsh activating agents (

      
      ).[2]
      
    • Solution: Degas all solvents with Argon. Switch to T3P method.

    • Detection:

      
       NMR shows a singlet (phosphonate) instead of a doublet (phosphinate, 
      
      
      
      ).
  • Issue: Racemization at

    
    -Carbon 
    
    • Cause: Excessive base or high temperatures.

    • Solution: Keep reaction at

      
       during base addition. Use DIPEA instead of TEA if racemization persists.
      
  • Analytical Standard:

    • 
       NMR (Proton-Coupled):  The product must show a characteristic doublet  with a large coupling constant (
      
      
      
      ). If decoupled, it appears as a singlet. The shift typically moves downfield by 10-20 ppm upon esterification.

References

  • Synthesis of Adamantyl H-Phosphinate Esters.European Journal of Organic Chemistry, 2022.

  • Symmetrical Phosphinic Acids: Synthesis and Esterification Optimiz

  • T3P®-assisted esterification and amidation of phosphinic acids.

  • Stereoselective Synthesis of

    
    -Amino-C-phosphinic Acids and Derivatives. Molecules, 2016.[6]
    
    
  • Resolution of aryl-H-phosphinates applied in the synthesis of P-stereogenic compounds.Organic Chemistry Frontiers, 2022.

Sources

Troubleshooting & Optimization

Improving coupling efficiency of phosphinic amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Phosphinic Peptide Synthesis

Phosphinic peptides, where a hydrolytically stable phosphinic acid moiety [-P(O)(OH)-CH₂-] replaces a scissile peptide bond, are powerful tools in drug discovery, particularly as transition-state analogue inhibitors for metalloproteases and aspartic proteases.[1][2][3][4] Their synthesis, however, presents unique challenges compared to standard solid-phase peptide synthesis (SPPS). The lower acidity and distinct steric and electronic properties of the phosphinic acid group compared to a carboxylic acid demand specialized strategies for efficient activation and coupling.

This guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting resource and best-practice protocols to overcome common hurdles in phosphinic peptide synthesis, ensuring higher yields and product purity.

Part 1: Troubleshooting Guide for Phosphinic Acid Coupling

This section addresses the most common issues encountered during the coupling of phosphinic amino acid analogues.

Problem 1: Low or No Coupling Efficiency

You've completed a coupling step involving a phosphinic acid building block, but a qualitative test (e.g., Kaiser or TNBS) indicates a large amount of unreacted free amine on the resin, or LC-MS analysis of a test cleavage shows predominantly unreacted starting material.

G start Low Coupling Efficiency Detected q1 Which coupling reagent was used? start->q1 carbodiimide Carbodiimide (DCC, DIC) + Additive (HOBt, Oxyma) q1->carbodiimide phosphonium Phosphonium/Uronium (PyBOP, HATU, HBTU, BOP-Cl) q1->phosphonium sol_carb Action: Switch to a more potent phosphonium/uronium reagent. (e.g., HATU, PyBOP, COMU) carbodiimide->sol_carb sol_phosphonium Probable Cause: - Insufficient Activation Time - Steric Hindrance - Inappropriate Base Stoichiometry phosphonium->sol_phosphonium action1 Action 1: Implement a pre-activation step (15-30 min) before adding to the resin. sol_phosphonium->action1 action2 Action 2: Extend coupling time (2-4 hours or overnight). Consider 'double coupling'. sol_phosphonium->action2 action3 Action 3: Ensure 2-4 equivalents of a non-nucleophilic base (DIPEA) are used. sol_phosphonium->action3 action4 Action 4: Consider microwave-assisted coupling to overcome steric barriers. sol_phosphonium->action4

Caption: Troubleshooting workflow for low phosphinic acid coupling efficiency.

The phosphorus center of a phosphinic acid is less electrophilic than the carbonyl carbon of a carboxylic acid. Standard coupling conditions, especially those relying on carbodiimide activators like DCC or DIC with HOBt, are often too slow or inefficient to generate a sufficiently reactive intermediate for quantitative coupling.[5][6][7]

► Recommended Solution: Switch to a more potent phosphonium or uronium/aminium salt-based coupling reagent. Reagents like PyBOP, HATU, HBTU, and COMU are highly effective as they form more reactive activated species.[8][9][10]

  • Mechanism Insight: Phosphonium salts like PyBOP react with the phosphinate anion to form a highly reactive (acyloxy)phosphonium intermediate. This intermediate is more susceptible to nucleophilic attack by the resin-bound amine compared to the O-acylisourea intermediate formed by carbodiimides.[9][11]

Phosphinic pseudodipeptide building blocks are often bulky. The tetrahedral geometry of the phosphorus center, combined with side chains on both the N- and C-terminal sides of the phosphinic moiety, can severely restrict access to the resin-bound amine.

► Recommended Solutions:

  • Extend Reaction Times: Allow the coupling reaction to proceed for a longer duration (e.g., 4 hours to overnight) compared to standard amino acid couplings (30-60 minutes).

  • Double Coupling: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of activated phosphinic amino acid.

  • Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions for sterically hindered residues by increasing molecular motion and overcoming kinetic barriers.[12]

Phosphonium and uronium reagents require a tertiary amine base, like N,N-diisopropylethylamine (DIPEA), to deprotonate the incoming acid and neutralize acidic byproducts.[8] Using insufficient base can stall the reaction.

► Recommended Solution: Ensure the correct stoichiometry of base is used. For phosphonium/uronium salt couplings, a minimum of 2 equivalents of DIPEA relative to the phosphinic acid is required. For challenging couplings, using 3 to 4 equivalents can improve outcomes.

Problem 2: Side Reactions & Purity Issues

Your final product is obtained in a reasonable yield, but RP-HPLC and MS analysis reveal significant byproducts or modifications.

The P-OH group is itself a nucleophile and can participate in side reactions, such as reacting with other activated species or undergoing undesirable modifications during subsequent synthesis steps or final cleavage. While some couplings can proceed without protection, it is a significant risk.[3][13]

► Recommended Solution: Employ a protecting group on the phosphinic acid hydroxyl. The 1-adamantyl (Ad) group has been shown to be effective. It is stable to the Fmoc-deprotection conditions (piperidine) and can be removed during the final TFA cleavage.[3][14] Using a pre-formed, P-protected phosphinic dipeptide building block is the most reliable strategy for a clean and uncomplicated synthesis.[3][13][14]

Over-activation or the use of an inappropriate base can lead to epimerization at the α-carbon of the phosphinic amino acid.

► Recommended Solution:

  • Use Pre-activation: Instead of mixing all components together (one-pot), pre-activate the phosphinic acid with the coupling reagent and base for 15-30 minutes at 0°C before adding the mixture to the resin. This ensures the rapid formation of the active species and minimizes its exposure to the chiral center.

  • Choose the Right Base: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid less hindered bases like triethylamine (TEA) which can be more problematic.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best for phosphinic acids?

There is no single "best" reagent, as the choice depends on the specific sequence, steric hindrance, and cost considerations. However, phosphonium and uronium salts are demonstrably superior to carbodiimides for this application.

Reagent FamilyExamplesProsCons
Phosphonium Salts PyBOP, PyAOP, BOP-ClHigh reactivity; Low racemization risk; Byproducts are generally non-carcinogenic (for PyBOP).[9]Higher cost; BOP generates carcinogenic HMPA byproduct.
Uronium/Aminium Salts HATU, HBTU, COMUExtremely high reactivity, excellent for hindered couplings; Fast reaction times.[15]Can cause guanidinylation of the N-terminal amine if used in large excess.[10]
Carbodiimides DCC, DIC (+HOBt/Oxyma)Low cost.Generally low efficiency for phosphinic acids; Higher risk of side reactions and racemization.[5]

Recommendation: Start with PyBOP or HATU . They offer a robust balance of high efficiency and safety for most phosphinic acid couplings.

Q2: How does phosphinic acid activation differ from carboxylic acid activation?

The fundamental principle of forming a reactive intermediate with a good leaving group is the same, but the nature of that intermediate differs.

G cluster_0 Carboxylic Acid Activation cluster_1 Phosphinic Acid Activation CA R-COOH Base1 + Base (e.g., DIPEA) CA->Base1 PyBOP1 + PyBOP Base1->PyBOP1 ActiveEster Active Ester (OBt-Ester) PyBOP1->ActiveEster Amine1 + H₂N-Resin ActiveEster->Amine1 Peptide Peptide Bond Amine1->Peptide PA R-P(O)(OH)-R' Base2 + Base (e.g., DIPEA) PA->Base2 PyBOP2 + PyBOP Base2->PyBOP2 PhosphoniumIntermediate Acyloxyphosphonium Intermediate PyBOP2->PhosphoniumIntermediate Amine2 + H₂N-Resin PhosphoniumIntermediate->Amine2 Phosphinamide Phosphinamide Bond Amine2->Phosphinamide

Caption: Simplified comparison of activation mechanisms with PyBOP.

For a carboxylic acid, PyBOP facilitates the formation of a highly reactive OBt-active ester.[9] For a phosphinic acid, the reaction proceeds through a similarly reactive but structurally distinct acyloxyphosphonium intermediate, which is then attacked by the amine.[11]

Q3: Is it absolutely necessary to protect the phosphinic acid P-OH group?

While some successful couplings have been reported without protection, it is strongly recommended for multi-step syntheses.[3] An unprotected P-OH group can be acylated by the next incoming activated amino acid, leading to chain termination and difficult-to-remove byproducts. Protecting the phosphinic acid as an ester (e.g., adamantyl ester) simplifies the synthesis and purification significantly.[3][14]

Q4: Can I use silylating agents like HMDS or BSA for coupling on solid phase?

Silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS) are commonly used in solution-phase synthesis to activate phosphinic acids for Michael additions to form the pseudodipeptide backbone.[2][16] They work by converting the P-OH to a more nucleophilic P-OTMS group. However, this approach is generally not used for the direct coupling to a resin-bound amine in SPPS. For coupling a pre-formed phosphinic building block to an amine, the standard phosphonium/uronium activators are the method of choice.

Part 3: Recommended Experimental Protocol

This protocol outlines a robust method for coupling a P-protected phosphinic pseudodipeptide building block during Fmoc-based SPPS.

Protocol: Coupling of Fmoc-AA₁-ψ[P(O)(OAd)-CH₂]-AA₂-OH using HATU

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-AA₁-ψ[P(O)(OAd)-CH₂]-AA₂-OH (Phosphinic building block, 1.5 equiv.)

  • HATU (1.45 equiv.)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Ensure complete Fmoc-deprotection of the N-terminal amine on the solid support (confirm with a positive Kaiser test).

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Pre-activation of the Phosphinic Acid:

    • In a separate vessel, dissolve the phosphinic building block (1.5 equiv.) and HATU (1.45 equiv.) in anhydrous DMF.

    • Add DIPEA (3.0 equiv.) to the solution.

    • Gently agitate the mixture at room temperature for 20 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated phosphinic acid solution to the prepared peptide-resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Monitoring and Completion:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (or other appropriate ninhydrin test).

    • If the test is negative (no free amine), the reaction is complete. Proceed to wash the resin with DMF (3x), DCM (3x), and DMF (3x) in preparation for the next synthesis step.

    • If the test is positive (blue beads), filter the resin, wash once with DMF, and perform a "double coupling" by repeating steps 2 and 3 with fresh reagents.

References

  • Montchamp, J.-L., & Dumond, Y. R. (2001). A Pd-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles enables a straightforward synthesis of monosubstituted phosphinic acids. Journal of the American Chemical Society, 123(3), 510-511. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Yiotakis, A., Georgiadis, D., Matziari, M., Makaritis, A., & Dive, V. (2004). Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. Current Organic Chemistry, 8(12), 1135-1158. [Link]

  • Mucha, A., Talma, M., & Kafarski, P. (2012). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules, 17(11), 13694-13724. [Link]

  • Dragona, A. S., et al. (2022). Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions. Molecules, 27(4), 1184. [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBroP® and PyCloP: New and efficient reagents for C- and N-methylated amino acid derivatives. Tetrahedron Letters, 31(2), 205-208. [Link]

  • Marshall, G. R., et al. (2007). Design, synthesis, and metal binding of novel Pseudo- oligopeptides containing two phosphinic acid groups. Biopolymers, 88(1), 72-84. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

  • Creighton, C. J., & Gani, D. (1994). Synthesis of a Phosphinic Acid Transition State Analog Inhibitor of Dihydroorotase. Australian Journal of Chemistry, 47(5), 903-911. [Link]

  • Bio-Synthesis Inc. (2019). Microwave-Assisted Peptide Synthesis: A Faster Approach. Bio-Synthesis Inc.[Link]

Sources

Technical Support Center: Optimizing HPLC Purification for Phosphinic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phosphinic peptide purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the reversed-phase high-performance liquid chromatography (RP-HPLC) of these important molecules. As transition-state analogue inhibitors of metalloproteases, phosphinic peptides are characterized by their hydrolytically stable phosphinic acid moiety, which replaces a scissile peptide bond.[1] This structural feature, while key to their biological function, introduces specific chromatographic behaviors that require careful consideration during method development and purification.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations with confidence.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the HPLC purification of phosphinic peptides in a direct question-and-answer format.

Q1: Why are the chromatographic peaks for my phosphinic peptide broad, showing significant tailing?

Peak tailing is one of the most frequent issues in the chromatography of phosphorus-containing peptides. It is often caused by multiple, undesirable interactions between the analyte and the stationary phase or system hardware.

Answer: There are three primary causes for this phenomenon:

  • Secondary Silanol Interactions: The phosphinic acid group (R-PO₂H-R') is acidic and will be deprotonated (anionic) at typical mobile phase pH values (pH > 2). This negative charge can interact strongly with residual, positively charged silanol groups on the surface of lower-purity silica-based stationary phases. This leads to mixed-mode retention mechanisms (ion-exchange and reversed-phase), resulting in broad, tailing peaks.

    • Solution: Use modern, high-purity silica columns that are fully end-capped. These columns have a minimal concentration of accessible silanol groups, which significantly reduces these unwanted secondary interactions.[2]

  • Metal Chelation: The phosphinate moiety is an effective metal chelator. Trace metal contaminants (iron, aluminum, etc.) present in the HPLC system (e.g., stainless steel frits, tubing, pump heads) or even on the stationary phase itself can form strong complexes with your peptide.[3][4] This interaction can cause severe peak tailing and, in some cases, complete loss of the analyte.[3]

    • Solution Protocol:

      • System Passivation: Before introducing your sample, passivate the HPLC system by flushing all lines with a solution of a strong chelating agent like EDTA (Ethylenediaminetetraacetic acid), followed by a thorough wash with HPLC-grade water and your mobile phase. This helps to remove accessible metal ions from the fluidic path.

      • Mobile Phase Additives: In challenging cases, the addition of a small amount of a chelating agent like EDTA to the mobile phase has been shown to dramatically improve peak shape and recovery for phosphopeptides, a principle that directly applies here.[3]

      • Inert Hardware: Consider using HPLC systems with bio-inert components (e.g., PEEK tubing and titanium pump heads) to minimize metal exposure. Waters MaxPeak Premier columns, for example, utilize hardware designed to reduce these interactions.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the phosphinic acid group or other ionizable residues in your peptide, the molecule will exist as a mixture of ionized and non-ionized forms. This equilibrium during chromatography can lead to peak broadening and distortion.[6][7]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the analyte.[8] For phosphinic acids, this typically means working at a low pH (e.g., pH 2-3) to ensure the group is fully protonated and behaves more predictably on the reversed-phase column.

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical workflow for diagnosing and resolving issues with peak broadening and tailing.

G start Poor Peak Shape Observed (Tailing, Broadening) check_all_peaks Affects all peaks? start->check_all_peaks system_issue System Issue: - Extra-column volume - Column void/failure - Blocked frit check_all_peaks->system_issue Yes specific_peaks Analyte-Specific Issue check_all_peaks->specific_peaks No resolved Problem Resolved system_issue->resolved check_ph Is mobile phase pH ~1.5 units from pKa? specific_peaks->check_ph adjust_ph Adjust pH to be >2 units from pKa check_ph->adjust_ph Yes metal_chelation Suspect Metal Chelation (Phosphinic Peptide) check_ph->metal_chelation No adjust_ph->resolved passivate Passivate System w/ EDTA Use bio-inert hardware metal_chelation->passivate Yes silanol_interaction Suspect Silanol Interaction metal_chelation->silanol_interaction No passivate->resolved change_column Switch to high-purity, fully end-capped column silanol_interaction->change_column change_column->resolved

Caption: A logical workflow for troubleshooting poor peak shape.

Q2: My phosphinic peptide has very low recovery after purification. Where is it going?

Answer: Low recovery is a serious issue often linked to the strong chelating properties of the phosphinic acid moiety.[3] The peptide can irreversibly adsorb to active metal sites within the HPLC column and fluid path. This problem is particularly pronounced for multiply phosphorylated peptides and is expected to be similar for peptides with a phosphinic acid group.[3]

  • Solutions:

    • System Passivation: As detailed above, flushing the system with a chelating agent is a critical first step.

    • Sample Loading: Before injecting your valuable sample, consider making several injections of a blank or a less critical sample containing a phosphonic or phosphinic compound to "prime" the column, saturating the active sites.

    • Column Choice: Use columns with bio-inert hardware designed to minimize analyte-surface interactions.[5]

Q3: My phosphinic peptide elutes very early, close to the void volume. How can I improve its retention?

Answer: Phosphinic peptides can be quite polar, especially if the rest of the peptide sequence is hydrophilic. Early elution indicates insufficient interaction with the C18 stationary phase.

  • Solutions:

    • Ensure Full Protonation: At a low pH (e.g., 2.0-2.5), the phosphinic acid group is protonated, making the molecule less polar and increasing its retention in reversed-phase mode.[7]

    • Use a Stronger Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is a standard choice, but for very polar peptides, a more hydrophobic ion-pairing agent can significantly increase retention.[9][10] Heptafluorobutyric acid (HFBA) is an excellent alternative. The longer fluoroalkyl chain of HFBA imparts greater hydrophobicity to the ion pair formed with the peptide, leading to longer retention times.[9][11]

    • Shallow Gradient: Use a very shallow gradient, for example, starting at 0-5% acetonitrile and increasing by only 0.5-1% per minute.[12][13] This gives the peptide more time to interact with the stationary phase.

    • Column Chemistry: If retention is still poor on a C18 column, consider a C8 or C4 column if the peptide is large and has other hydrophobic residues. Conversely, for smaller, very polar peptides, other modes of chromatography like HILIC might be necessary, though this is a more advanced step.[14]

Part 2: Frequently Asked Questions (FAQs)

This section provides foundational knowledge on the key components of an HPLC method for phosphinic peptides.

Q1: What is the exact role of trifluoroacetic acid (TFA) in the mobile phase?

Answer: TFA serves two critical functions in peptide chromatography:

  • Acidifier: TFA is a strong acid that lowers the mobile phase pH to around 2. This ensures that the carboxyl groups on acidic residues (Asp, Glu) and the C-terminus, as well as the phosphinic acid group itself, are fully protonated (uncharged).[15] This suppresses unwanted ionization and leads to more consistent retention.

  • Ion-Pairing Agent: At pH 2, basic residues like Lysine (Lys), Arginine (Arg), and the N-terminus are protonated, carrying a positive charge. The trifluoroacetate anion (CF₃COO⁻) from TFA forms a neutral ion-pair with these positive charges. This complex is more hydrophobic than the charged peptide alone, increasing its affinity for the nonpolar C18 stationary phase and thereby improving retention and peak shape.[12][15]

The standard concentration of 0.1% (v/v or w/v) is a well-established starting point that provides sufficient ion-pairing capacity for most applications.[12][16] However, for peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% can sometimes optimize resolution.[17]

Mechanism of Ion-Pairing in RP-HPLC

This diagram illustrates how TFA facilitates the retention of a charged peptide on a C18 stationary phase.

G cluster_0 C18 Stationary Phase cluster_1 Mobile Phase C18_1 Si-(CH₂)₁₇CH₃ C18_2 Si-(CH₂)₁₇CH₃ C18_3 Si-(CH₂)₁₇CH₃ Peptide Peptide-NH₃⁺ IonPair [Peptide-NH₃⁺...⁻OOC-CF₃] Peptide->IonPair Forms Ion Pair TFA CF₃COO⁻ TFA->IonPair IonPair->C18_2 Hydrophobic Interaction (Retention)

Caption: TFA forms a neutral ion-pair with a peptide's positive charge, increasing hydrophobicity and retention.

Q2: How do I choose the right mobile phase pH?

Answer: The mobile phase pH is arguably the most powerful parameter for controlling the retention and selectivity of ionizable compounds like phosphinic peptides.[18] The goal is to choose a pH that ensures a stable and uniform charge state for your molecule during separation.

  • The pKa Rule: The key is to work at a pH that is at least 1.5 to 2 units away from the pKa of all ionizable groups in the peptide.[8] For a typical phosphinic peptide, you have:

    • The phosphinic acid group (pKa ~1-2)

    • Aspartic/Glutamic acid side chains (pKa ~4)

    • The C-terminal carboxyl group (pKa ~2-3)

    • Histidine side chains (pKa ~6)

    • The N-terminal amino group (pKa ~9-10)

    • Lysine/Arginine side chains (pKa >10)

  • Practical Application: Working at a low pH (e.g., 2.0-3.0 using a TFA or phosphoric acid buffer) is the most common and effective strategy.[2][19] At this pH, all acidic groups (including the phosphinic acid) are protonated and neutral, while all basic groups are protonated and positively charged. This creates a stable, positively charged analyte that can be effectively managed with an ion-pairing agent like TFA. Operating at high pH is also an option to change selectivity but can be detrimental to silica-based columns.[6][20]

Q3: What are the best alternative ion-pairing reagents and when should I consider them?

Answer: While TFA is the default choice, other ion-pairing reagents can provide different selectivity and are essential tools for method optimization, particularly when dealing with co-eluting impurities.[10]

Ion-Pairing ReagentChemical FormulaKey Characteristics & Use Cases
Trifluoroacetic Acid (TFA) CF₃COOHStandard Choice. Good volatility and UV transparency. Provides excellent peak shape for most peptides.[12][15]
Heptafluorobutyric Acid (HFBA) CF₃(CF₂)₂COOHIncreases Retention. More hydrophobic than TFA due to the longer fluoroalkyl chain. Excellent for increasing the retention of polar or hydrophilic phosphinic peptides that elute too early.[9][11]
Phosphoric Acid H₃PO₄Alters Selectivity. A non-volatile hydrophilic ion-pairing reagent. Can provide a completely different elution profile compared to TFA, which may resolve difficult impurities.[2][9] Note: Not suitable for LC-MS and requires a desalting step post-purification.

Part 3: Experimental Protocols

Protocol: Initial Method Development for a Novel Phosphinic Peptide

This protocol provides a systematic approach to developing a robust purification method.

  • Column Selection:

    • Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Wide-pore (300 Å) columns are generally preferred for peptides.[2]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

    • Ensure all solvents are properly degassed.

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (a 2%/min slope)

      • 35-40 min: 65% to 95% B (column wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

      • 50-60 min: 5% B

  • Analysis and Optimization:

    • Assess Peak Shape: If peaks are tailing, consider the troubleshooting steps in Part 1 (e.g., system passivation).

    • Optimize Gradient: Based on the elution time from the scouting run, create a shallower, more focused gradient around your peak of interest to improve resolution from nearby impurities. For example, if your peptide elutes at 30% B, a new gradient of 20-40% B over 20 minutes (a 1%/min slope) would be a good next step.[13]

    • Change Selectivity (If Needed): If co-elution persists, change the ion-pairing agent to HFBA (see table above) or consider an alternative organic modifier like methanol in place of acetonitrile.

References

  • Chen, Y., Mehok, A. R., Mant, C. T., & Hodges, R. S. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1043(1), 9-18. [Link]

  • Lao, Y., & Li, L. (2007). Phosphopeptide elution times in reversed-phase liquid chromatography. Journal of Chromatography A, 1147(1), 58-66. [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Sereda, T. J., Mant, C. T., & Hodges, R. S. (1993). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 646(1), 17-31. [Link]

  • Lao, Y., & Li, L. (2005). Formation of phosphopeptide-metal ion complexes in liquid chromatography/electrospray mass spectrometry and their influence on phosphopeptide detection. Rapid Communications in Mass Spectrometry, 19(19), 2758-2766. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • Chromedia. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting Guide. Chromedia. [Link]

  • The Nest Group. (n.d.). What is 0.1% TFA? The Nest Group. [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc? ResearchGate. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. [Link]

  • ResearchGate. (n.d.). Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. ResearchGate. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]

  • Demetriou, A., et al. (2022). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. Journal of Medicinal Chemistry, 65(23), 15493-15512. [Link]

  • Le Maux, S., et al. (2022). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. Molecules, 27(22), 7904. [Link]

  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Waters Corporation. [Link]

  • Berlic, T., et al. (2022). Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions. Molecules, 27(4), 1251. [Link]

  • Dolan, J. W. (2020, November 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Waters Corporation. (n.d.). Reversed-Phase Column Performance for Peptide and Peptide Mapping Separations. Waters Corporation. [Link]

  • Lu, W. T., & Dong, C. M. (2022). Research progress of metal chelating peptides. Food Health, 4(4), 19. [Link]

  • McCalley, D. V. (2006). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America, 24(3), 322-334. [Link]

  • GE Healthcare. (n.d.). Reversed Phase Chromatography. Cytiva. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

Sources

Resolving steric hindrance issues with bulky phosphinic acid residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the unique challenges researchers face when working with sterically demanding reagents. This guide is designed to provide expert-driven, field-proven insights into resolving issues related to steric hindrance in reactions involving bulky phosphinic acid residues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise, actionable advice for overcoming steric challenges.

Q1: Why are my reaction yields consistently low when using bulky phosphinic acid derivatives?

A: Low yields in reactions involving sterically hindered phosphinic acids are most often a direct consequence of kinetic limitations. The bulky substituents on the phosphorus atom physically obstruct the approach of other reactants to the reaction center. This increases the activation energy of the transition state, slowing down the reaction rate and often favoring side reactions. In esterification, for example, the approach of the alcohol nucleophile to the phosphorus center can be severely impeded.[1] Similarly, in cross-coupling reactions, the oxidative addition or transmetalation steps may be hindered.[2][3]

Q2: How does the choice of solvent impact reactions with sterically hindered phosphinates?

A: Solvent choice is critical. For nucleophilic substitution reactions that are sluggish due to steric hindrance, switching to a more polar aprotic solvent like DMF or DMSO can be beneficial. These solvents can enhance the nucleophilicity of the reacting species and help stabilize charged transition states, thereby increasing the reaction rate.[2] For cross-coupling reactions, the solvent must be able to dissolve all components of the catalytic system and the reactants, and its polarity can influence the efficacy of the base.

Q3: Can changing the base overcome steric hindrance issues in my coupling reaction?

A: Yes, changing the base is a key troubleshooting step. For instance, in Horner-Wadsworth-Emmons reactions with hindered ketones, using a stronger, non-nucleophilic base like KHMDS (Potassium bis(trimethylsilyl)amide) in the presence of an additive like 18-crown-6 can enhance the reactivity of the phosphonate ylide.[2] In palladium-catalyzed cross-couplings, the base is crucial for activating the boronic acid (in Suzuki reactions) or the P-H bond.[3][4] If a common base like K₂CO₃ is ineffective, switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ is a logical step.[3]

Q4: Are there general strategies for preparing sterically hindered phosphinic acids themselves?

A: The synthesis of the hindered phosphinic acid itself can be challenging. One effective strategy involves the reaction of Grignard reagents with sterically bulky phosphonic dichlorides. The inherent steric bulk prevents the common side reaction of a second Grignard addition, which would otherwise lead to tri-substituted phosphine oxide impurities.[5] Another modern approach uses chlorophosphonites (ClP(OR)₂) instead of trialkyl phosphites (P(OR)₃) with Grignard reagents, which has proven valuable for preparing sterically hindered products.[6]

Part 2: Troubleshooting Guides for Common Reactions

This section provides in-depth, structured guidance for resolving specific experimental failures.

Guide 1: Palladium-Catalyzed P-C Cross-Coupling (e.g., Hirao, Suzuki-Miyaura)

Problem: The reaction is sluggish, shows incomplete conversion of starting materials, or fails completely when using a sterically demanding phosphinic acid or aryl halide.

Troubleshooting Workflow

G start Sluggish/Failed Hindered P-C Coupling check_catalyst Is the Catalyst System Optimized for Hindered Substrates? start->check_catalyst check_conditions Are Reaction Conditions Forcing Enough? check_catalyst->check_conditions Yes solution_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald type) + Use a Pre-catalyst check_catalyst->solution_catalyst No check_reagents Are Reagents Pure & Active? check_conditions->check_reagents Yes solution_conditions Increase Temperature Systematically Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Use High-Boiling Solvent (e.g., Toluene, Dioxane) check_conditions->solution_conditions No solution_reagents Degas Solvents Rigorously Use Fresh, High-Purity Reagents Ensure Base is Anhydrous & Finely Ground check_reagents->solution_reagents No end Successful Coupling check_reagents->end Yes solution_catalyst->check_conditions solution_conditions->check_reagents solution_reagents->end

Caption: Troubleshooting decision tree for P-C cross-coupling.

Potential Cause Suggested Solution & Scientific Rationale
1. Inappropriate Ligand Choice Solution: Switch to a bulky, electron-rich phosphine ligand. Ligands like di(1-adamantyl)-n-butylphosphine (cataCXium® A) or Buchwald-type biaryl phosphine ligands are designed specifically for challenging couplings.[7] Rationale: Bulky ligands promote the reductive elimination step of the catalytic cycle and stabilize the active, low-coordinate Pd(0) species, preventing catalyst decomposition.[8] Electron-rich phosphines accelerate the initial oxidative addition step, which is often the rate-limiting step with unreactive aryl halides.[8][9]
2. Inefficient Catalyst Activation Solution: Use a modern palladium precatalyst (e.g., Buchwald or POPd precatalysts).[3][10] If using a Pd(II) source like Pd(OAc)₂, ensure proper in-situ reduction to the active Pd(0) species. Rationale: Precatalysts are air-stable and designed to reliably generate the active LPd(0) catalyst in solution, leading to more reproducible results than traditional sources like Pd₂(dba)₃, which can degrade over time.[3]
3. Insufficiently Forcing Conditions Solution: Systematically increase the reaction temperature. Many couplings with hindered substrates require heating to 80-110 °C.[3] Also, screen different bases; for hindered substrates, K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[3] Rationale: Higher temperatures provide the necessary activation energy to overcome the steric barrier.[2] Stronger bases are more effective at activating the P-H species for oxidative addition or the organoboron species for transmetalation.[3][4]
4. Catalyst or Reagent Deactivation Solution: Ensure all solvents and reagents are rigorously degassed using freeze-pump-thaw cycles or by sparging with an inert gas (Argon/Nitrogen). Use fresh, high-purity phosphine ligands. Rationale: Oxygen can irreversibly oxidize both the active Pd(0) catalyst and the phosphine ligands, rendering them inactive.[3] This leads to catalyst decomposition (often visible as precipitated 'palladium black') and failed reactions.
Guide 2: Esterification of Bulky Phosphinic Acids

Problem: The esterification reaction with a primary or secondary alcohol proceeds with very low yield, even after prolonged reaction times and heating.

Reaction Optimization Pathway

G cluster_0 Activation Method start Bulky Phosphinic Acid + Alcohol method1 Traditional Methods (e.g., DCC, SOCl₂) start->method1 method2 Peptide Coupling Reagents (TBTU, DIC) start->method2 result1 Low Yield due to Steric Hindrance method1->result1 result2 High Yield under Mild Conditions method2->result2

Caption: Comparing activation methods for hindered esterification.

Potential Cause Suggested Solution & Scientific Rationale
1. Steric Repulsion at the Phosphorus Center Solution: Employ modern peptide coupling reagents instead of classical methods. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or DIC (N,N'-Diisopropylcarbodiimide) are highly effective.[11] Rationale: These reagents activate the phosphinic acid to form a highly reactive intermediate (e.g., an acyluronium species with TBTU). This intermediate is much more susceptible to nucleophilic attack by the alcohol, effectively lowering the energy barrier imposed by steric hindrance. This avoids the need for harsh, corrosive reagents like SOCl₂, which may be incompatible with sensitive functional groups.[1][11]
2. Unfavorable Reaction Equilibrium Solution: If using a direct esterification method, ensure water is removed from the reaction, for example, by using a Dean-Stark apparatus or molecular sieves. Rationale: Esterification is a condensation reaction that produces water. According to Le Châtelier's principle, removing a product will drive the equilibrium towards the formation of more products, increasing the final yield.
3. Acid-Sensitive Substrates Solution: Use a temporary protecting group strategy. The H-phosphinate can be protected by reacting it with triethyl orthoacetate. After performing other synthetic manipulations on the molecule, the protecting group can be cleanly removed to regenerate the phosphinic acid.[12] Rationale: This strategy circumvents direct reactions on the sterically hindered and potentially sensitive phosphinic acid moiety. It allows for transformations elsewhere in the molecule without risking side reactions or degradation of the phosphinic acid group.[12]

Part 3: Experimental Protocols

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with an Alkyl-H-Phosphinate

This protocol is adapted for challenging couplings where steric hindrance is a primary concern, utilizing a modern catalyst system.

Materials:

  • Hindered Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Alkyl-H-phosphinate (1.2 mmol, 1.2 equiv)

  • G4-Xantphos Palladacycle Precatalyst (0.02 mmol, 2 mol%)

  • Xantphos ligand (0.022 mmol, 2.2 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄), finely ground (2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the G4-Xantphos precatalyst, Xantphos ligand, hindered aryl bromide, and finely ground K₃PO₄.

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe, followed by the alkyl-H-phosphinate.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the hindered nature of the substrates, the reaction may require 12-24 hours for complete conversion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl phosphinate product.

Rationale for Protocol Choices:

  • G4-Xantphos Precatalyst: Provides a reliable source of the active Pd(0) catalyst, crucial for reproducibility.[3]

  • Xantphos Ligand: A bulky "bite-angle" ligand that is well-suited for promoting difficult cross-coupling reactions.[13][14]

  • K₃PO₄: A strong base that has proven effective in many challenging Suzuki couplings.[3]

  • Dioxane at 100 °C: A high-boiling solvent that allows for the elevated temperatures often necessary to overcome the activation energy barrier in hindered systems.[15]

References

Sources

Validation & Comparative

Comparative Guide: 1-Amino-2-methylpropylphosphinic Acid vs. Hydroxamic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus Target: Zinc-Metalloproteases (Specifically Aminopeptidases)

Executive Summary: The Stability vs. Affinity Trade-off

In the development of metalloprotease inhibitors—specifically for enzymes like Leucine Aminopeptidase (LAP) and Aminopeptidase N (CD13/APN) —researchers are often faced with a critical choice between two dominant zinc-binding groups (ZBGs): the Phosphinic Acid scaffold and the Hydroxamic Acid moiety.

  • 1-Amino-2-methylpropylphosphinic acid (Val-P) represents the class of Transition State Analogues (TSAs) . It mimics the tetrahedral geometry of the peptide bond hydrolysis intermediate.[1][2]

  • Hydroxamic Acids (e.g., Actinonin derivatives) represent the class of High-Affinity Chelators . They utilize a bidentate binding mode to strongly sequester the catalytic zinc ion.

The Verdict: While hydroxamic acids often display superior in vitro potency (lower


) due to aggressive metal chelation, 1-Amino-2-methylpropylphosphinic acid offers superior selectivity  and metabolic stability , making it a more reliable tool for dissecting complex biological pathways and a better candidate for in vivo translation.

Mechanistic Divergence: Binding Modes

To understand the potency differences, one must analyze the atomic-level interactions with the enzyme's active site.

Phosphinic Acid: The "Gem-Diol" Mimic

1-Amino-2-methylpropylphosphinic acid is a bioisostere of the amino acid Valine. In the active site, the phosphinic group (


) acts as a structural mimic of the gem-diol  intermediate formed during peptide bond hydrolysis.[2][3]
  • Coordination: Monodentate or pseudo-bidentate coordination to the catalytic Zinc (

    
    ).
    
  • Key Interaction: The oxygen atoms accept hydrogen bonds from the catalytic Glu residue (e.g., Glu-262 in APN) and Tyr residues, stabilizing the transition state geometry.

  • Result: High specificity. The enzyme "mistakes" the inhibitor for the reaction intermediate, locking it in a non-productive state.

Hydroxamic Acid: The "Bidentate Clamp"

Hydroxamic acids (


) are potent chelators.
  • Coordination: Bidentate. Both the carbonyl oxygen and the hydroxyl oxygen coordinate the Zinc ion, forming a stable 5-membered chelate ring.

  • Key Interaction: Displaces the water molecule ("catalytic water") required for hydrolysis.

  • Result: Extremely high affinity (often indiscriminate), leading to off-target effects on other metalloproteins (e.g., MMPs, HDACs).

Visualization of Binding Logic

BindingMechanism cluster_Phosphinic Phosphinic Acid (Val-P) cluster_Hydroxamic Hydroxamic Acid Zinc Catalytic Zinc (Zn2+) ValP 1-Amino-2-methylpropyl- phosphinic acid TS_Mimic Tetrahedral TS Mimicry (Gem-Diol) ValP->TS_Mimic Adopts Geometry TS_Mimic->Zinc Coordinates (Monodentate) Selectivity High Selectivity (Substrate Specific) TS_Mimic->Selectivity Enables Hydrox Hydroxamic Acid Inhibitor Chelation Bidentate Chelation (5-Membered Ring) Hydrox->Chelation Forms Chelation->Zinc Clamps (Bidentate) Potency High Potency (Low Ki) Chelation->Potency Drives

Figure 1: Mechanistic comparison showing the transition state mimicry of phosphinic acids versus the direct metal chelation of hydroxamic acids.

Comparative Potency Data

The following data aggregates typical inhibition constants (


 or 

) for these classes against Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN).
Feature1-Amino-2-methylpropylphosphinic Acid (Val-P)Hydroxamic Acid Analogues (e.g., Actinonin/Val-NHOH)
Primary Target Leucine Aminopeptidase (LAP), APNBroad Spectrum Metalloproteases (MMPs, APN, PDF)
Binding Type Transition State Analogue (TSA)Competitive Metal Chelator
Typical

(LAP)
0.1 - 10

M
(Free acid)10 - 100 nM (Pseudopeptide form)
1 - 500 nM
Selectivity High (Requires specific side-chain pocket fit)Low to Moderate (Zinc binding dominates recognition)
Metabolic Stability High (C-P bond is non-hydrolyzable)Low (Subject to hydrolysis and glucuronidation)
Toxicity Risk Low (Specific inhibition)High (Depletes metal ions, off-target HDAC inhibition)

Critical Insight: While simple 1-amino-2-methylpropylphosphinic acid (the free acid) has moderate potency (


 range), incorporating it into a peptide backbone (e.g., Val-P-Leu-Phe ) transforms it into a nanomolar inhibitor. Conversely, hydroxamic acids are potent even as small fragments but suffer from rapid clearance in vivo.

Experimental Protocol: Kinetic Validation

To validate the potency of 1-Amino-2-methylpropylphosphinic acid in your specific system, use this continuous spectrophotometric assay. This protocol is self-validating via the use of a reference inhibitor (Bestatin).

Materials
  • Enzyme: Cytosolic Leucine Aminopeptidase (LAP) or Microsomal Aminopeptidase N (APN).

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).

  • Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl and 1 mM

    
     (Note: Excess Zinc can sometimes inhibit; optimize for your specific enzyme variant).
    
  • Inhibitors: 1-Amino-2-methylpropylphosphinic acid (Test), Bestatin (Control).

Workflow Diagram (DOT)

AssayProtocol Step1 1. Pre-Incubation (Enzyme + Inhibitor) Step2 2. Equilibrium (15-30 mins @ 37°C) Step1->Step2 Allow Binding Step3 3. Substrate Addition (L-Leu-pNA) Step2->Step3 Initiate Rxn Step4 4. Kinetic Read (Abs @ 405 nm) Step3->Step4 Measure pNA release Step5 5. Data Analysis (Dixon Plot / Ki calc) Step4->Step5 Calculate V0

Figure 2: Step-by-step kinetic assay workflow for determining inhibition constants.

Step-by-Step Methodology
  • Preparation: Prepare serial dilutions of 1-Amino-2-methylpropylphosphinic acid (range: 0.1

    
    M to 100 
    
    
    
    M).
  • Pre-incubation (Critical Step): Phosphinic acid inhibitors often exhibit slow-binding kinetics . Incubate the enzyme with the inhibitor for at least 20–30 minutes before adding the substrate to ensure equilibrium is reached. Failure to do this will result in an underestimated

    
    .
    
  • Reaction Initiation: Add L-Leu-pNA (final conc. 1-2 mM).

  • Measurement: Monitor the increase in absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.

  • Calculation:

    • Plot

      
       vs. 
      
      
      
      (Dixon Plot).
    • Determine the type of inhibition (Competitive is expected).

    • Calculate

      
       using the equation: 
      
      
      

Synthesis & Stability Considerations

For drug development professionals, the chemical stability of the inhibitor is as important as its potency.

  • Phosphinic Acids (The Winner): The C-P bond is extremely stable against enzymatic hydrolysis and harsh chemical conditions (acid/base). This makes 1-Amino-2-methylpropylphosphinic acid an ideal "warhead" for peptidomimetic drugs intended for oral administration.

  • Hydroxamic Acids (The Loser): The hydroxamic acid group is susceptible to:

    • Glucuronidation: Rapid metabolic clearance in the liver.

    • Hydrolysis: Conversion to carboxylic acid (inactive) and hydroxylamine.

    • Mutagenicity: Some hydroxamic acids (via the Lossen rearrangement) can show mutagenic potential, complicating regulatory approval.

References

  • Dive, V., et al. (2004).[4][5] "Phosphinic peptides as zinc metalloproteinase inhibitors."[1][4] Cellular and Molecular Life Sciences, 61(16), 2010–2019.

  • Georgiadis, D., & Dive, V. (2015). "Phosphinic peptides as tool compounds for the study of pharmacologically relevant Zn-metalloproteases." ACS Chemical Biology, 10(12).

  • Much, A., et al. (2010).[5] "Phosphinic acid analogues of amino acids: Synthesis and activity." Bioorganic & Medicinal Chemistry.

  • Drag, M., et al. (2005).[5] "Activity profiling of human aminopeptidases using phosphinic pseudopeptides." Journal of Biological Chemistry.

  • Campestre, C., et al. (2007). "Hydroxamate inhibitors of metalloproteases: Structural and thermodynamic considerations." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Comparative binding affinity of phosphinic vs phosphonic amino acid analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of transition state analogues (TSAs) for metalloprotease inhibition, the choice between phosphonic (


) and phosphinic  (

) acid scaffolds is a critical decision point. While both moieties mimic the tetrahedral geometry of the hydrated amide bond during hydrolysis, phosphinic peptides consistently demonstrate superior binding affinity and selectivity profiles for enzymes possessing distinct S1' specificity pockets (e.g., Matrix Metalloproteinases, Aminopeptidases).

This guide delineates the structural mechanisms driving this performance gap, provides experimental protocols for validating these affinities (


), and offers a decision framework for drug development professionals.

Structural & Mechanistic Architecture

To understand the affinity differential, one must analyze how these analogues mimic the enzymatic transition state.[1] Metalloproteases (such as Thermolysin or MMPs) catalyze peptide bond hydrolysis via a zinc-activated water molecule, creating a gem-diol tetrahedral intermediate.

The Chemical Divergence
  • Phosphonic Acids (

    
    ):  Possess two hydroxyl groups. While they coordinate the catalytic Zinc ion effectively, they lack a variable organic substituent on the phosphorus to probe the enzyme's S1' subsite. They act primarily as "Zinc warheads."
    
  • Phosphinic Acids (

    
    ):  Possess one hydroxyl and one organic side chain (
    
    
    
    ). This
    
    
    group (the P1' residue) is the game-changer. It allows the inhibitor to extend into the enzyme's S1' hydrophobic pocket, mimicking the amino acid leaving group of the natural substrate.
Mechanism of Action Diagram

The following diagram illustrates the structural mimicry. Note how the Phosphinic analogue replicates the "P1-P1'" continuity of the Transition State, whereas the Phosphonic analogue terminates at the Zinc binding site.

Mechanism_of_Action Substrate Natural Substrate (Amide Bond) TS Tetrahedral Intermediate (Gem-Diol) Substrate->TS Hydrolysis Initiation Zinc Catalytic Zinc (Zn2+) TS->Zinc Coordination Phosphonic Phosphonic Analogue (P-OH) No S1' Reach Phosphonic->Zinc Bidentate Binding Phosphinic Phosphinic Analogue (P-C) S1' Pocket Occupation Phosphinic->TS Structural Isostere Phosphinic->Zinc Monodentate/Bidentate Binding

Figure 1: Structural comparison of substrate transition states against phosphonic and phosphinic inhibitors interacting with the catalytic Zinc.[2]

Comparative Performance Analysis

The binding affinity (


) of these analogues is governed by enthalpy (Zinc coordination) and entropy (solvent displacement and hydrophobic burial).
The "S1' Extension" Factor

The primary limitation of phosphonic analogues is their inability to exploit the S1' subsite. In metalloproteases like Leucine Aminopeptidase (LAP) or MMP-12, the S1' pocket is a deep hydrophobic channel.

  • Phosphonic Result: The inhibitor binds the Zinc but leaves the S1' pocket solvent-exposed. This results in a "solvation penalty" and weaker affinity (higher

    
    ).
    
  • Phosphinic Result: The P1' side chain displaces ordered water molecules from the S1' pocket. This entropic gain, combined with Van der Waals contacts, typically improves binding affinity by 10- to 100-fold compared to the phosphonic counterpart.

Stability vs. Affinity (The Phosphonamidate Context)

Historically, phosphonamidates (P-N bonds) were used to mimic the transition state. While they possess high affinity, they are hydrolytically unstable in acidic conditions. Phosphinic peptides (P-C bonds) offer a "Goldilocks" solution: they retain the P1' extension capability of phosphonamidates but are chemically stable over a wide pH range.

Comparative Data Summary
FeaturePhosphonic AnaloguesPhosphinic PeptidesImpact on Drug Design
Zinc Binding Strong (Tridentate/Bidentate)Strong (Bidentate)Both are potent "warheads."
S1' Subsite Interaction None (or limited to esters)High (Tunable R' group)Phosphinics allow specificity tuning.
Binding Affinity (

)
Moderate (

to

M)
High (

to

M)
Phosphinics are often nanomolar/picomolar inhibitors.
Solvation Energy High penalty (exposed pocket)Optimized (hydrophobic burial)Phosphinics have better entropic profiles.
Chemical Stability High (C-P bond)High (C-P-C bond)Both superior to Phosphonamidates (P-N).
Synthetic Complexity ModerateHighPhosphinics require complex multi-step synthesis.

Experimental Protocol: Determination

Because phosphinic peptides are often tight-binding inhibitors (where


), standard Michaelis-Menten kinetics (

) often fail. The following protocol uses the Morrison Equation for accurate

determination.
Workflow Diagram

Assay_Workflow Prep 1. Reagent Prep (Enzyme, FRET Substrate, Inhibitor Dilutions) PreInc 2. Pre-Incubation (E + I -> EI) 30 mins @ 25°C Prep->PreInc Start 3. Reaction Start (Add Substrate) PreInc->Start Measure 4. Kinetic Measurement (Fluorescence vs Time) Start->Measure Fit 5. Data Fitting (Morrison Equation) Measure->Fit

Figure 2: Workflow for determining Ki values for tight-binding metalloprotease inhibitors.

Step-by-Step Methodology

Objective: Determine the dissociation constant (


) of a phosphinic inhibitor against a Zinc-Metalloprotease (e.g., MMP-9) using a FRET-based substrate.

Materials:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35, 10 µM ZnCl₂.

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic).

  • Enzyme: Recombinant human MMP-9 (Active).

Protocol:

  • Enzyme Titration: Determine the active enzyme concentration (

    
    ) by titrating with a known stoichiometric inhibitor (e.g., TIMP-1) if not provided by the manufacturer.
    
  • Inhibitor Dilution: Prepare a 12-point serial dilution of the Phosphinic inhibitor (range: 0.1 nM to 1000 nM).

  • Equilibrium Phase:

    • Mix 20 µL of Enzyme (

      
      ) with 20 µL of Inhibitor.
      
    • CRITICAL: Incubate for 30–60 minutes at 25°C. Phosphinic analogues are often slow-binding; equilibrium must be reached before substrate addition.

  • Reaction Initiation: Add 10 µL of Substrate (

    
    ).
    
  • Measurement: Monitor fluorescence (Ex: 328 nm / Em: 393 nm) continuously for 10 minutes.

  • Data Analysis (Self-Validation):

    • Calculate initial velocities (

      
      ) from the linear portion of the progress curves.
      
    • Plot

      
       vs. 
      
      
      
      .
    • Validation Check: If the curve is linear, the inhibitor is weak (

      
      ). If the curve is concave (hyperbolic), use the Morrison Equation :
      
      
      
      
    • Derive the true

      
       using the Cheng-Prusoff correction for competitive inhibition: 
      
      
      
      .

Synthesis & Stability Considerations

While phosphinic peptides offer superior affinity, they present a higher barrier to entry regarding synthesis compared to phosphonic acids.

  • Phosphonic Synthesis: Often achieved via the Arbuzov reaction or Mannich-type reactions using simple phosphites.

  • Phosphinic Synthesis: Requires the formation of two C-P bonds. This is typically achieved via the addition of phosphonites to acrylates (Michael addition) or multi-component reactions involving amino-H-phosphinic acids.

  • Stability Verdict: Unlike phosphonamidates, which degrade in acidic HPLC buffers, phosphinic peptides are stable. They can be purified using standard TFA-based Reverse-Phase HPLC methods without degradation, ensuring the integrity of the screening library.

References

  • Dive, V., et al. (2004). "Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases." Current Organic Chemistry.

  • Bartlett, P. A., & Marlowe, C. K. (1983). "Phosphonamidates as transition-state analogue inhibitors of thermolysin." Biochemistry.

  • Yiotakis, A., et al. (2004). "Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors." Current Organic Chemistry.

  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.

  • Cunningham, K., et al. (2025). "Recent developments in the synthesis and applications of phosphinic peptide analogs." ResearchGate.[3][4]

Sources

A Senior Application Scientist's Guide to IC50 Validation of Val-P Derivatives in Leucine Aminopeptidase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic enzyme inhibition, Leucine Aminopeptidases (LAPs) present a compelling target. These exopeptidases, belonging to the M17 family of metallopeptidases, are crucial in protein degradation and peptide metabolism.[1] Their dysregulation is implicated in various pathologies, making the development of potent and specific inhibitors a significant area of research. Among the promising classes of inhibitors are phosphonic acid analogues of amino acids, such as Valine-phosphonic acid (Val-P) derivatives, which act as transition-state analogues.

This guide provides a comprehensive framework for the robust validation of Val-P derivatives as LAP inhibitors. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental design, ensuring that the data generated is not only accurate but also reliable and reproducible. We will compare the performance of these novel compounds against established benchmarks and provide a self-validating protocol that instills confidence in your findings.

The Foundational Principle: Understanding the Target and Inhibitors

Leucine aminopeptidases are typically bimetallic enzymes, often containing two zinc ions in their active site that are critical for catalysis.[1] They exhibit a preference for cleaving N-terminal hydrophobic residues, particularly leucine, from peptide substrates.[1]

Inhibitors like Bestatin and Amastatin are considered gold standards in LAP research. Bestatin is a natural dipeptide analogue that acts as a potent, slow-binding competitive inhibitor.[2][3][4][5] Its structure mimics the tetrahedral intermediate of peptide hydrolysis, with its α-amino and hydroxyl groups coordinating to the active site zinc ions.[2] Amastatin is another natural, competitive inhibitor with a similar mechanism.[3][6][7][8] Val-P derivatives are designed to leverage this same transition-state mimicry, with the phosphonate group designed to chelate the catalytic metal ions, offering a potentially potent inhibitory mechanism.

Comparative Efficacy: Benchmarking Val-P Derivatives

A critical step in inhibitor validation is to benchmark its potency against known standards. The half-maximal inhibitory concentration (IC50) is the most common metric for this purpose. The table below presents a hypothetical comparative analysis of newly developed Val-P derivatives against Bestatin and Amastatin.

CompoundTypeTarget EnzymeReported K_i_ / IC50
Bestatin Natural Product, Dipeptide AnalogueBovine Lens LAP~20 nM (K_i_)[5]
Amastatin Natural Product, Peptide AnalogueCytosolic LAP~30-52 nM (K_i_)[6]
(R)-Val-P Phosphonic Acid AnaloguePorcine Kidney LAP~150 nM (K_i_)[1]
Val-P Derivative 1 (Hypothetical) Modified (R)-Val-PPorcine Kidney LAP95 nM (IC50)
Val-P Derivative 2 (Hypothetical) Modified (R)-Val-PPorcine Kidney LAP1.2 µM (IC50)

Note: K_i_ (inhibition constant) and IC50 values are related but not identical. K_i_ is a measure of binding affinity, while IC50 is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. For competitive inhibitors, they can be interconverted using the Cheng-Prusoff equation.

Interpreting the Data: Structure-Activity Relationships (SAR)

The hypothetical data illustrates a key aspect of drug development. Val-P Derivative 1 , with its sub-micromolar IC50, represents a successful modification of the parent Val-P scaffold, potentially through alterations that enhance its fit within the enzyme's hydrophobic pockets.[2] In contrast, Val-P Derivative 2 shows a significant loss of potency. This could result from a structural change, such as altering stereochemistry or adding a bulky group that introduces steric hindrance within the active site, disrupting the crucial interactions needed for potent inhibition.[9][10] Such comparative data is essential for guiding the next cycle of inhibitor design and optimization.

Experimental Workflow for IC50 Determination

The following diagram outlines the logical flow for determining the IC50 value of a putative LAP inhibitor. This workflow is designed to be a self-validating system, with integrated controls to ensure data integrity.

IC50_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Assay Buffer, Enzyme (LAP), Substrate, & Control Inhibitors plate_setup Plate Setup (96-well): - Blanks (No Enzyme) - Negative Control (No Inhibitor) - Positive Control (Bestatin) - Test Compound Wells prep_reagents->plate_setup prep_test_cpd Prepare Serial Dilutions of Val-P Derivatives (Test Compounds) prep_test_cpd->plate_setup pre_incubation Add Enzyme to all wells (except blanks). Add Inhibitors/Vehicle. Pre-incubate (e.g., 30 min, 37°C) plate_setup->pre_incubation Load Plate reaction_init Initiate Reaction: Add Substrate (e.g., Leu-pNA) pre_incubation->reaction_init Allow binding measurement Measure Signal: Kinetic or Endpoint Reading (e.g., Absorbance at 405 nm) reaction_init->measurement Monitor progress calc_inhibition Calculate % Inhibition Relative to Negative Control measurement->calc_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_data fit_curve Non-linear Regression: Fit to Sigmoidal Dose- Response Curve plot_data->fit_curve det_ic50 Determine IC50 Value fit_curve->det_ic50

Caption: Workflow for determining inhibitor IC50 values against Leucine Aminopeptidase.

Protocol: A Self-Validating Leucine Aminopeptidase Inhibition Assay

This protocol is based on a colorimetric assay using L-leucine-p-nitroanilide (Leu-pNA) as the substrate. The hydrolysis of Leu-pNA by LAP releases p-nitroaniline, which can be measured spectrophotometrically at 405 nm.[1]

Reagent Preparation
  • Assay Buffer: 75 mM Triethanolamine-HCl, 5 mM MgCl₂, pH 8.4.[1] Expertise Insight: The buffer maintains a stable, slightly alkaline pH optimal for many LAPs. Mg²⁺ is a crucial divalent cation that acts as a cofactor, activating the enzyme.

  • Enzyme Stock Solution: Prepare a stock solution of purified Leucine Aminopeptidase (e.g., from porcine kidney) in Assay Buffer. The final concentration used in the assay should be determined empirically to ensure the reaction rate is linear over the measurement period.

  • Substrate Stock Solution: Prepare a 10-20 mM stock solution of L-leucine-p-nitroanilide in DMSO.[1] Expertise Insight: DMSO is used to solubilize the substrate. It's critical to keep the final DMSO concentration in the assay low (<1-2%) to avoid enzyme inhibition.

  • Inhibitor Solutions:

    • Test Compounds (Val-P Derivatives): Prepare a 10 mM stock in the appropriate solvent (e.g., water or DMSO). Create a series of 10-point, 3-fold serial dilutions in Assay Buffer.

    • Positive Control: Prepare a stock solution of Bestatin and serial dilutions in the same manner as the test compounds.

Assay Procedure (96-Well Plate Format)
  • Plate Layout: Design the plate to include all necessary controls in triplicate:

    • Blanks: Assay Buffer + Substrate only (no enzyme).

    • 100% Activity Control (Negative Control): Enzyme + Substrate + Vehicle (the solvent used for inhibitors, e.g., DMSO).

    • Positive Control: Enzyme + Substrate + serial dilutions of Bestatin.

    • Test Wells: Enzyme + Substrate + serial dilutions of each Val-P derivative.

  • Enzyme/Inhibitor Pre-incubation:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the appropriate inhibitor dilution (or vehicle for 100% activity controls) to the wells.

    • Add 25 µL of diluted LAP enzyme solution to all wells except the Blanks.

    • Mix gently and pre-incubate the plate for 30 minutes at 37°C. Trustworthiness Check: Pre-incubation is vital. It allows the inhibitor to bind to the enzyme and reach equilibrium. This is especially important for slow-binding inhibitors like Bestatin, ensuring an accurate measurement of potency.[3][11]

  • Initiate the Reaction:

    • Add 50 µL of the Leu-pNA substrate solution to all wells to start the reaction. The final volume should be 150 µL.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic reading). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 20 minutes) by adding 50 µL of 30% acetic acid and read the final absorbance.[12] Expertise Insight: A kinetic assay is superior as it allows you to verify that the reaction rate is linear and helps identify potential artifacts, such as compound precipitation.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Correct for Blank: Subtract the average rate of the Blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle_control))

  • Determine IC50:

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).[11][13]

    • The IC50 is the concentration of the inhibitor that corresponds to 50% on the fitted curve.[14]

Ensuring Trustworthiness: A Self-Validating System

The integrity of your IC50 data hinges on a rigorously controlled experiment.

  • The Positive Control (Bestatin): Your assay is only valid if the IC50 value obtained for Bestatin is consistent with literature values. A significant deviation indicates a systemic issue with the assay (e.g., incorrect buffer composition, degraded enzyme).

  • Linearity: The enzyme concentration must be chosen so that the uninhibited reaction (100% activity control) is linear for the duration of the measurement. This ensures that substrate depletion is not a limiting factor.

  • Statistical Rigor: Always run experiments with technical triplicates. The final reported IC50 should be the average of at least two to three independent biological replicates, providing a measure of both precision and reproducibility.

By adhering to this detailed guide, researchers can confidently validate the inhibitory potential of novel Val-P derivatives, generating robust, publication-quality data that stands up to scientific scrutiny.

References

  • Burley, S. K., David, P. R., Taylor, A., & Lipscomb, W. N. (1990). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. Proceedings of the National Academy of Sciences, 87(17), 6878–6882. [Link]

  • Mucha, A., Grembecka, J., Cierpicki, T., & Kafarski, P. (2010). Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 431-436. [Link]

  • Singh, S., Kumar, A., Singh, N., Kumar, V., Kumar, P., & Singh, S. B. (2021). Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. ACS Omega, 6(29), 18989–19001. [Link]

  • Singh, S., Kumar, A., Singh, N., Kumar, V., Kumar, P., & Singh, S. B. (2021). Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. ACS Omega. [Link]

  • Wilkes, S. H., & Prescott, J. M. (1985). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. The Journal of biological chemistry, 260(24), 13154–13162. [Link]

  • Beattie, R. E., & Elmore, D. T. (1987). The behaviour of leucine aminopeptidase towards thionopeptides. Biochemical Journal, 245(1), 289-291. [Link]

  • Vogt, G., Estrada, S., & Arancibia, S. (1998). Bestatin-mediated inhibition of leucine aminopeptidase may hinder HIV infection. General Pharmacology: The Vascular System, 31(4), 563-568. [Link]

  • PeptaNova. (n.d.). Amastatin. PeptaNova. [Link]

  • Wikipedia. (n.d.). Amastatin. Wikipedia. [Link]

  • ResearchGate. (n.d.). Structure—Activity Relationships of the Peptide Ile-Ala-Val-Pro and Its Derivatives Revealed Using the Semi-Empirical AM1 Method. ResearchGate. [Link]

  • Bialer, M., Yagen, B., Tauk, L., & White, H. S. (1996). Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity. Pharmaceutical research, 13(2), 284–289. [Link]

  • Ordowska, A., et al. (2020). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 25(18), 4249. [Link]

  • Zhang, Y., et al. (2019). Leucine ureido derivatives as aminopeptidase N inhibitors using click chemistry. Part II. Bioorganic & Medicinal Chemistry, 27(8), 1599-1612. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • ResearchGate. (n.d.). Immobilized Derivatives of Leucine Aminopeptidase and Aminopeptidase M. ResearchGate. [Link]

  • Sharma, M. C., & Sharma, S. (2009). Quantitative structure activity relationship studies of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors. Letters in Drug Design & Discovery, 6(6), 443-450. [Link]

  • Finlay, D. B., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry, 13(10), 1221-1238. [Link]

  • Iwamoto, T., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(3), 3745-3752. [Link]

  • Velázquez-Mayorga, M. F., et al. (2015). Three amino acid derivatives of valproic acid: design, synthesis, theoretical and experimental evaluation as anticancer agents. Journal of the Mexican Chemical Society, 59(3), 194-204. [Link]

  • EXCLI Journal. (2023). Original article: MACHINE LEARNING APPROACHES TO STUDY THE STRUCTURE- ACTIVITY RELATIONSHIPS OF LPXC INHIBITORS. EXCLI Journal. [Link]

  • Gerstmeier, J., et al. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Archiv der Pharmazie, 355(11), 2200236. [Link]

  • MDPI. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

  • ResearchGate. (n.d.). IC50 values of synthetic peptides. ResearchGate. [Link]

  • Bi, H., et al. (2017). Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions. Xenobiotica, 47(9), 812-820. [Link]

  • Lin, Y. S., et al. (2021). Enhancing leucine aminopeptidase activity in Aspergillus oryzae LL1 through multi-round UV irradiation mutagenesis with potential application in debittering. Journal of Basic Microbiology, 61(11), 1017-1025. [Link]

Sources

Evaluation of metabolic stability of 1-Amino-2-methylpropylphosphinic acid isosteres

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of the metabolic stability of 1-Amino-2-methylpropylphosphinic acid (Val-P) and its structural isosteres. This document is designed for medicinal chemists and DMPK scientists optimizing transition-state inhibitors.

Executive Summary & Compound Architecture

1-Amino-2-methylpropylphosphinic acid (Val-P) is the phosphinic acid bioisostere of the amino acid Valine. Unlike the planar carboxyl group of Valine, the phosphinic moiety (


) adopts a tetrahedral geometry, mimicking the high-energy transition state of peptide bond hydrolysis.[1] This makes Val-P derivatives potent inhibitors of metalloproteases (e.g., aminopeptidases) and potential ligands for GABA receptors.

However, the clinical utility of Val-P is often limited by two metabolic factors:

  • P-H Bond Reactivity: The P-H bond in simple phosphinic acids is susceptible to oxidative conversion to phosphonic acids.

  • Polarity & Permeability: The high polarity necessitates ester prodrug strategies, which introduces plasma stability challenges.

This guide evaluates the metabolic stability of Val-P against its primary isosteres: Phosphonic Acids , Methylphosphinates , and Ester Prodrugs .

Chemical Space: The Isostere Landscape

The following table defines the structural variants evaluated in this guide.

Isostere ClassStructure (

)
Key Physicochemical FeatureMetabolic Liability
Phosphinic Acid (Parent)

Tetrahedral, H-bond donorOxidation (P-H

P-OH) by CYPs.
Phosphonic Acid

Dianionic at pH 7.4, Highly PolarStable (Renal clearance dominant).
Methylphosphinic Acid

Lipophilic P-C bondStable (Resistant to oxidation).
Phosphonate Diester

Uncharged, Permeable ProdrugHydrolysis by serum esterases (PON1).

Mechanisms of Metabolic Instability

Understanding the specific degradation pathways is prerequisite to selecting the correct assay.

Pathway A: Oxidative Dephosphinylation (Microsomal)

The P-H bond in the parent phosphinic acid is a non-canonical substrate for Cytochrome P450 (CYP) enzymes. While P-C bonds are generally robust, the P-H moiety can undergo oxidation to the corresponding phosphonic acid (


), altering potency and polarity.
  • Enzymes: CYP450 (Liver Microsomes).

  • Risk: High for

    
    -phosphinic acids; Low for alkyl-phosphinates.
    
Pathway B: Prodrug Hydrolysis (Plasma/Cytosolic)

To improve oral bioavailability, Val-P is often masked as a diphenyl or diethyl ester. These must be stable enough to survive the stomach and plasma but labile enough to release the active warhead inside the cell.

  • Enzymes: Paraoxonase (PON1), Carboxylesterases (CES).

  • Risk: Premature hydrolysis in plasma (low bioavailability).

Diagram: Metabolic Fate of Val-P Isosteres

The following DOT diagram illustrates the divergent metabolic pathways for the phosphinic parent versus its ester prodrugs.

MetabolicPathways cluster_plasma Plasma Compartment cluster_liver Hepatic Microsomes Prodrug Phosphonate Diester (Prodrug) ValP Val-P (Phosphinic Acid) (Active Warhead) Prodrug->ValP Hydrolysis (Esterases/PON1) ValP_OH Val-Phosphonic Acid (Inactive/Excreted) ValP->ValP_OH Oxidation (P-H -> P-OH) (CYP450 / FMO) MethylP Methylphosphinate (Stable Isostere) MethylP->MethylP Metabolically Stable

Caption: Metabolic divergence showing esterase-mediated activation of prodrugs and CYP-mediated oxidation of the P-H bond in phosphinic acids.

Experimental Protocols

To objectively compare isosteres, two parallel stability assays are required: Liver Microsomal Stability (for oxidative stability) and Plasma Stability (for prodrug integrity).

Protocol A: Microsomal Stability Assay (Oxidative Resistance)

This assay quantifies the intrinsic clearance (


) of the P-H bond containing isosteres.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Spike test compound (final conc. 1 µM, <0.1% DMSO). Add NADPH regenerating system to initiate reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL Stop Solution. Vortex and centrifuge (4000 rpm, 10 min, 4°C).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol B: Plasma Stability Assay (Prodrug Hydrolysis)

Crucial for evaluating phosphonate/phosphinate esters.

Workflow:

  • Preparation: Thaw frozen plasma (Human/Rat) at 37°C. Centrifuge to remove cryoprecipitates.

  • Spiking: Add test compound (1 µM final) to plasma.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add 3 volumes of ice-cold ACN (with IS) to precipitate plasma proteins.

  • Analysis: LC-MS/MS. Monitor both depletion of Prodrug and appearance of Parent (Val-P).

Comparative Performance Guide

The following data matrix summarizes typical performance characteristics of Val-P isosteres based on literature precedents for alpha-aminophosphinic acids.

ParameterPhosphinic Acid (

)
Methylphosphinate (

)
Phosphonate Ester (Prodrug)
Microsomal

< 30 min (Rat)> 60 min (Human)> 120 min (Stable)Variable (Species dependent)
Plasma

> 24 h (Stable)> 24 h (Stable)< 15 min (Rat)~ 60 min (Human)
Primary Metabolite Phosphonic Acid (

)
None (Unchanged)Mono-ester / Acid
Permeability (

)
Low (<

cm/s)
ModerateHigh (>

cm/s)
Recommendation Use as active control; unstable in rodents.[2]Preferred Isostere for stability.Essential for oral delivery.
Interpretation of Results
  • Species Differences: Rodent microsomes often oxidize P-H bonds faster than human microsomes. If the Phosphinic Acid (

    
    ) shows high clearance in Rat but low in Human, it indicates a species-specific CYP activity.
    
  • The "Methyl" Solution: Replacing the P-H hydrogen with a Methyl group (Methylphosphinic acid) renders the phosphorus center resistant to oxidation while maintaining the tetrahedral geometry required for enzyme inhibition. This is the Gold Standard isosteric replacement for metabolic stability.

  • Prodrug Instability: If the Phosphonate Ester degrades in plasma with a

    
     min, the prodrug is likely too labile for systemic distribution. Chemical modification of the ester (e.g., using POM or POC promoieties) is required to sterically hinder esterases.
    

Experimental Workflow Diagram

This diagram outlines the decision tree for evaluating a new Val-P isostere.

Workflow Start New Val-P Isostere PhysChem PhysChem Screen (LogD, pKa) Start->PhysChem Split Isostere Type? PhysChem->Split AcidPath Free Acid (Phosphinic/Methyl) Split->AcidPath Polar EsterPath Ester/Prodrug Split->EsterPath Lipophilic MicroAssay Microsomal Stability (Protocol A) AcidPath->MicroAssay PlasmaAssay Plasma Stability (Protocol B) EsterPath->PlasmaAssay ResultA Check P-H Oxidation MicroAssay->ResultA ResultB Check Hydrolysis Rate PlasmaAssay->ResultB Decision Select Candidate for PK Study ResultA->Decision ResultB->Decision

Caption: Decision tree for selecting the appropriate stability assay based on the physicochemical nature of the isostere.

References

  • Kafarski, P. & Lejczak, B. (2001). Phosphorus-Carbon Bond Systems in Biology: Aminophosphonic and Aminophosphinic Acids. Current Medicinal Chemistry.[3][4] Link

  • Camp, N. P., et al. (2002). Synthesis and evaluation of alpha-amino phosphinic acid inhibitors of aminopeptidase N. Bioorganic & Medicinal Chemistry Letters. Link

  • Heimbach, T., et al. (2021). Prodrugs: Challenges and Rewards in Drug Discovery. Springer. (Chapter on Phosphonate Prodrug Stability). Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Protocols for Microsomal and Plasma Stability). Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[5] ChemMedChem. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Amino-2-methylpropylphosphinic Acid

[1][2][3][4]

Executive Summary & Hazard Identification

1-Amino-2-methylpropylphosphinic acid (an analog of the amino acid Valine) represents a specific class of amino-phosphinic acids .[1][2][3] Unlike standard amino acids, the presence of a phosphorus-carbon (P-C) bond and a phosphinic acid group (

123

While often chemically stable, this compound must be treated as Organophosphorus Waste .[2][3] It generally does not fall under EPA "P-list" (acutely toxic) or "U-list" categories unless specifically designated by local regulations, but it is an Irritant (Skin/Eye/Respiratory) and possesses unique thermal decomposition hazards.[1][2][3]

Immediate Safety Profile
ParameterClassificationCritical Note
GHS Signal WARNING Causes skin (H315) and serious eye irritation (H319).[1][2][3][4]
Chemical Class Organophosphorus / Amino Acid AnalogContains stable P-C bonds; resistant to standard biological degradation.[2][3]
Reactivity Reducing Potential Phosphinic acids (containing P-H bonds) can act as reducing agents.[2][3] Incompatible with strong oxidizers.
Thermal Hazard DecompositionCombustion may produce Phosphorus Oxides (

) and Nitrogen Oxides (

).[2][3]

Strategic Waste Characterization

Before disposal, you must correctly characterize the waste stream.[2][3] Misclassification is the most common cause of regulatory fines and laboratory accidents.[2][3]

The "Phosphinic" Distinction

Unlike phosphonic acids (which are fully oxidized), phosphinic acids often contain a P-H bond or are in a lower oxidation state.[2][3]

  • Risk: Potential to disproportionate at high temperatures or under specific chemical stress, theoretically releasing phosphine-like derivatives.[1][2][3]

  • Directive: Do NOT mix with oxidizing acids (Nitric, Perchloric, Chromic) as this can trigger vigorous exothermic reactions.[2][3]

Waste Stream Assignment[1][3][5]
  • Primary Stream: Organophosphorus Waste (Solid or Liquid).[2][3]

  • Secondary Stream: Corrosive (Acidic) – Only if in solution with low pH.[1][2][3]

  • Prohibited Stream: General Trash, Biohazard (unless contaminated with biologicals), or Oxidizing Waste.[2][3]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Cleanup)

Best for: Expired stocks, solid spills, or contaminated weighing boats.[1][2]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and N95 dust mask or fume hood sash lowered.[1][2][3]

  • Containment:

    • Place the solid material into a High-Density Polyethylene (HDPE) wide-mouth jar.

    • Why HDPE? It is resistant to the acidic nature of the phosphinic group and resistant to physical stress.[2][3]

  • Labeling:

    • Label as "Hazardous Waste - Solid Organophosphorus Compound." [1][2][3]

    • Explicitly write the chemical name: 1-Amino-2-methylpropylphosphinic acid.

    • Add Hazard Statement: Irritant, Acidic.[1][2]

  • Secondary Containment: Place the primary jar into a clear plastic zip-lock bag to prevent contamination of the waste pickup bin.

Protocol B: Aqueous Solution Disposal

Best for: Leftover reaction mixtures, stock solutions, or HPLC waste.[1][2]

  • Segregation: Ensure the solution does not contain strong oxidizers or heavy metals.[2][3][5]

  • pH Adjustment (Optional but Recommended):

    • Context: If the solution is highly acidic (pH < 2) due to the phosphinic acid, it increases the risk of container failure.[2]

    • Action: Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

      
      ) to adjust pH to between 5 and 9.[2][3]
      
    • Caution: Perform this in a fume hood.[2][3] Phosphinic acids are generally stable, but always watch for exotherms.[2][3]

  • Collection:

    • Pour into a dedicated "Aqueous Organophosphorus Waste" carboy.[2][3]

    • Do NOT pour down the sink.[2][3] The P-C bond is often not biodegradable in standard sewage treatment, contributing to environmental phosphorus loading (eutrophication).[2][3]

  • Documentation: Log the volume and concentration on the waste tag.

Protocol C: Contaminated Sharps & Glassware

Best for: Syringes, broken vials, or pipettes.[1][2]

  • Rinsing: Triple-rinse the glassware with water.[2][3] Collect the rinsate into the Aqueous Waste stream (Protocol B).[2][3]

  • Disposal:

    • Defaced/Rinsed Glass: Can often go to "Broken Glass" boxes (verify local EHS rules).[2][3]

    • Grossly Contaminated: Place directly into a Sharps Container labeled for Chemical Contamination.[1][2][3]

Operational Decision Logic (Visualized)

The following diagram illustrates the decision matrix for disposing of 1-Amino-2-methylpropylphosphinic acid. This self-validating workflow ensures no step is missed.

DisposalWorkflowStartWaste Identification:1-Amino-2-methylpropylphosphinic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Residue)StateCheck->SolidLiquidLiquid Waste(Solution)StateCheck->LiquidContainerSolidContainer: HDPE JarLabel: 'Solid Organophosphorus'Solid->ContainerSolidContamCheckContains Oxidizers?Liquid->ContamCheckSegregateCRITICAL: Segregate Immediately.Do NOT mix.ContamCheck->SegregateYespHCheckCheck pHContamCheck->pHCheckNoFinalHand-off to EHS/Disposal Service(Incineration w/ Scrubber)Segregate->FinalSpecial PickupNeutralizeNeutralize to pH 5-9(Use dilute NaOH)pHCheck->NeutralizepH < 4ContainerLiqContainer: CarboyLabel: 'Aqueous Organophosphorus'pHCheck->ContainerLiqpH 5-9Neutralize->ContainerLiqContainerSolid->FinalContainerLiq->Final

Figure 1: Decision tree for the safe segregation and packaging of phosphinic acid waste streams.

Scientific Rationale & Compliance

Why Incineration?

The ultimate disposal method for this compound is High-Temperature Incineration .[1][2][3]

  • Mechanism: The P-C bond is chemically robust.[2][3] Standard hydrolysis is ineffective.[2][3] Incineration at >1000°C oxidizes the phosphorus to

    
     (solid particulate), which is then captured by wet scrubbers (usually alkaline) to form phosphate salts.[2][3]
    
  • Compliance: This adheres to EPA guidelines for organophosphorus compounds, preventing groundwater contamination.[2][3]

Storage Compatibility[2][3][4][6][7]
  • Store Away From: Nitrates, Perchlorates, and Permanganates.[2][3]

  • Shelf Life: While stable, phosphinic acids are hygroscopic.[2][3] Keep containers tightly sealed to prevent the formation of a corrosive syrup which complicates disposal.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98387, (1-amino-2-methylpropyl)phosphonic acid.[1][2][3] Retrieved from [Link][1][2][3]

    • Note: Cited for general physical properties and hazard classification of the phosphonic/phosphinic analog class.[2][3]

  • Source for standard P-code and PPE handling for amino-phosphorus compounds.
  • U.S. Environmental Protection Agency (EPA). SW-846 Test Method 8141B: Organophosphorus Compounds by Gas Chromatography.[2][3] Retrieved from [Link][1][2][3]

    • Cited for analytical classification and waste identification standards.[1][2][3]

    • Primary source for H315/H319 hazard codes and storage incompatibility data.[1][2][3]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.